molecular formula C27H31Cl3FN5O2 B12397936 Nampt-IN-10 trihydrochloride

Nampt-IN-10 trihydrochloride

Cat. No.: B12397936
M. Wt: 582.9 g/mol
InChI Key: IQUFHPQADPKDKT-VLUQSWOWSA-N
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Description

Nampt-IN-10 trihydrochloride is a useful research compound. Its molecular formula is C27H31Cl3FN5O2 and its molecular weight is 582.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H31Cl3FN5O2

Molecular Weight

582.9 g/mol

IUPAC Name

N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]-4-piperazin-1-ylbenzamide;trihydrochloride

InChI

InChI=1S/C27H28FN5O2.3ClH/c28-25-14-21(32-27(35)24-15-23(24)19-2-1-9-30-16-19)6-3-20(25)17-31-26(34)18-4-7-22(8-5-18)33-12-10-29-11-13-33;;;/h1-9,14,16,23-24,29H,10-13,15,17H2,(H,31,34)(H,32,35);3*1H/t23-,24+;;;/m1.../s1

InChI Key

IQUFHPQADPKDKT-VLUQSWOWSA-N

Isomeric SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F.Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F.Cl.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Nampt-IN-10 Trihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nampt-IN-10 trihydrochloride is a potent and specific inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme in a myriad of cellular processes, including energy metabolism, DNA repair, and signaling. Due to the heightened metabolic demands of cancer cells, they often exhibit a greater dependence on the NAMPT-mediated salvage pathway for NAD+ production, making NAMPT a compelling therapeutic target in oncology.[3] this compound has demonstrated significant cytotoxic effects in various cancer cell lines and is being explored as a novel payload for antibody-drug conjugates (ADCs).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the NAMPT enzyme.[1][2] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a direct precursor of NAD+.[4] By blocking this crucial step, this compound leads to a significant depletion of the intracellular NAD+ pool.

The reduction in NAD+ levels triggers a cascade of downstream events, culminating in cellular demise. These events include:

  • Metabolic Crisis: NAD+ is a critical cofactor for key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle. Its depletion disrupts these central metabolic pathways, leading to a severe energy crisis and a reduction in ATP production.[4]

  • Induction of Apoptosis: The profound metabolic stress and cellular damage caused by NAD+ depletion activate the intrinsic apoptotic pathway. This is characterized by the activation of a cascade of caspases, including caspase-3, -8, and -9, which execute the programmed cell death process.[1]

Data Presentation

The following tables summarize the quantitative data regarding the in vitro potency of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
A2780Ovarian Cancer5[2]
CORL23Lung Cancer19[2]
NCI-H526Small Cell Lung Cancer (c-Kit expressing)2[2]
MDA-MB-453Breast Cancer (HER2 expressing)0.4[2]
NCI-N87Gastric Cancer (HER2 expressing)1[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Cell Viability/Cytotoxicity Assay (Based on CellTiter-Glo®)

This protocol measures the dose-dependent effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • Selected cancer cell line

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • White, clear-bottom 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 90 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[5]

  • Compound Preparation: Prepare a 10X serial dilution of this compound in culture medium from a DMSO stock. For example, create a concentration range from 1 µM down to 0.1 nM. Include a vehicle control (medium with the same final DMSO concentration).[5]

  • Cell Treatment: Add 10 µL of the 10X compound dilutions to the corresponding wells, bringing the final volume to 100 µL.[5]

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[2]

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[5]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[5]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[5]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Measure luminescence using a plate reader.[5]

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

NAMPT Biochemical Inhibition Assay (Coupled-Enzyme Fluorogenic Assay)

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of NAMPT.

Materials:

  • Purified recombinant NAMPT enzyme

  • NAMPT assay buffer

  • ATP solution

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol (B145695)

  • This compound

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a multi-well plate, add the purified NAMPT enzyme to each well. Add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no NAMPT enzyme).

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture containing NAM, PRPP, and ATP. Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Signal Generation: Add the coupling enzymes (NMNAT and ADH) and ethanol to the wells. This will convert the NMN product of the NAMPT reaction to NAD+, and subsequently to NADH, which is fluorescent.

  • Fluorescence Measurement: Incubate for a further period to allow for the development of the fluorescent signal. Measure the fluorescence at an excitation wavelength of ~340-360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular NAD+ Level Measurement

This protocol confirms the on-target effect of the inhibitor by measuring the depletion of intracellular NAD+ levels.

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound

  • NAD+/NADH quantification kit (colorimetric or fluorometric)

  • 6-well plates or 10 cm dishes

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or 10 cm dish to obtain a sufficient number of cells. Treat with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Harvest and wash the cells. Lyse the cells using the extraction buffer provided in the NAD+/NADH quantification kit.

  • Quantification: Follow the kit's instructions to measure the intracellular NAD+ levels. This typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent product.

  • Data Analysis:

    • Generate a standard curve using the provided NAD+ standard.

    • Calculate the concentration of NAD+ in each sample.

    • Normalize the NAD+ amount to the cell number or protein concentration determined from a parallel plate.

    • Plot the normalized NAD+ levels against the inhibitor concentration and/or time.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

NAMPT_Inhibition_Pathway Nampt_IN_10 Nampt-IN-10 trihydrochloride NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) Nampt_IN_10->NAMPT Inhibits NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NAM Nicotinamide (NAM) NAM->NAMPT PRPP PRPP PRPP->NAMPT NAD NAD+ NMN->NAD Metabolism Cellular Metabolism (Glycolysis, TCA Cycle) NAD->Metabolism Required for DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Required for Sirtuins Sirtuins NAD->Sirtuins Required for Apoptosis Apoptosis NAD->Apoptosis Depletion leads to Cell_Survival Cell Survival Metabolism->Cell_Survival DNA_Repair->Cell_Survival Sirtuins->Cell_Survival

Mechanism of NAMPT Inhibition by this compound.

Apoptosis_Pathway Nampt_IN_10 Nampt-IN-10 trihydrochloride NAMPT_Inhibition NAMPT Inhibition Nampt_IN_10->NAMPT_Inhibition NAD_Depletion NAD+ Depletion NAMPT_Inhibition->NAD_Depletion Metabolic_Stress Metabolic Stress (ATP Depletion) NAD_Depletion->Metabolic_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Metabolic_Stress->Mitochondrial_Dysfunction Caspase9 Caspase-9 Activation Mitochondrial_Dysfunction->Caspase9 Caspase8 Caspase-8 Activation Mitochondrial_Dysfunction->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic Pathway Induced by this compound.

Experimental_Workflow Start Start: Nampt-IN-10 Characterization Biochemical_Assay Biochemical Assay: NAMPT Inhibition (IC50) Start->Biochemical_Assay Cell_Viability Cell-Based Assay: Cytotoxicity (IC50) Start->Cell_Viability NAD_Measurement Mechanism Validation: Cellular NAD+ Depletion Biochemical_Assay->NAD_Measurement Cell_Viability->NAD_Measurement Apoptosis_Assay Downstream Effect: Apoptosis Induction (Caspase Activation) NAD_Measurement->Apoptosis_Assay End Conclusion: Potent NAMPT Inhibitor with Apoptotic MOA Apoptosis_Assay->End

Experimental Workflow for Characterizing Nampt-IN-10.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Nampt-IN-10 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Nampt-IN-10 trihydrochloride, a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). This document details the scientific rationale behind its development, its mechanism of action, and the experimental protocols utilized in its characterization, with a focus on its application as a novel payload for antibody-drug conjugates (ADCs).

Introduction: Targeting a Key Metabolic Vulnerability in Cancer

Nicotinamide adenine (B156593) dinucleotide (NAD+) is an essential coenzyme in cellular metabolism, playing a critical role in redox reactions and as a substrate for NAD+-dependent enzymes involved in signaling and DNA repair.[1] Many cancer cells exhibit an increased reliance on the NAD+ salvage pathway to meet their high metabolic demands.[2] The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), has emerged as a compelling therapeutic target.[2] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.[3]

This compound, also referred to as compound 4 in initial publications, was developed as a potent NAMPT inhibitor.[4][5] Its discovery was part of an effort to identify novel, non-antimitotic payloads for antibody-drug conjugates (ADCs), a therapeutic modality that allows for the targeted delivery of highly potent cytotoxic agents to cancer cells.[6] The clinical utility of small molecule NAMPT inhibitors has been hampered by on-target, dose-limiting toxicities.[6] By incorporating a NAMPT inhibitor into an ADC, it was hypothesized that the therapeutic index could be significantly improved by directing the potent payload specifically to tumor tissues.[6]

Discovery and Rationale

The development of this compound stemmed from a structure-activity relationship (SAR) study of a novel class of NAMPT inhibitors.[5] The core scaffold was optimized for high potency against the NAMPT enzyme, leading to the identification of "payload 4" (Nampt-IN-10).[5][6] This compound demonstrated single-digit nanomolar potency in various cancer cell lines, making it an attractive candidate for ADC development.[5][6]

The rationale for its use as an ADC payload is based on the following principles:

  • High Potency: The nanomolar cytotoxicity of Nampt-IN-10 allows for the delivery of a lethal dose to target cells with a limited number of ADC molecules.

  • Novel Mechanism of Action: As a non-antimitotic agent, it offers a therapeutic alternative to commonly used tubulin inhibitors and DNA-damaging agents, potentially overcoming resistance mechanisms to these established payloads.[6]

  • Targeted Delivery: Conjugation to a tumor-targeting antibody restricts the cytotoxic effect to antigen-expressing cancer cells, thereby minimizing systemic toxicity associated with NAMPT inhibition.[6]

Quantitative Biological Data

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. The following table summarizes its in vitro potency.

Cell LineTarget AntigenIC50 (nM)Reference
A2780-5[4]
CORL23-19[4]
NCI-H526c-Kit expressing2[4]
MDA-MB-453HER2 expressing0.4[4]
NCI-N87HER2 expressing1[4]

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effect through the direct inhibition of the NAMPT enzyme. This disrupts the NAD+ salvage pathway, leading to a rapid depletion of intracellular NAD+ levels. The decline in NAD+ has several downstream consequences that contribute to cell death:

  • Metabolic Crisis: NAD+ is a crucial cofactor for ATP production through glycolysis and oxidative phosphorylation. Its depletion leads to an energy crisis within the cell.

  • Impaired DNA Repair: NAD+ is a substrate for Poly (ADP-ribose) polymerases (PARPs), enzymes critical for DNA damage repair. Reduced NAD+ levels compromise the cell's ability to repair DNA damage, leading to the accumulation of lethal mutations.

  • Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including gene expression, metabolism, and stress responses. Inhibition of sirtuin activity due to NAD+ depletion can disrupt these vital functions.

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream effects of its inhibition by Nampt-IN-10.

NAMPT_Pathway NAMPT Inhibition and Downstream Effects cluster_salvage NAD+ Salvage Pathway cluster_downstream Downstream Effects of NAD+ Depletion Nicotinamide (NAM) Nicotinamide (NAM) NAMPT NAMPT Nicotinamide (NAM)->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT Substrate NAD+ NAD+ NMNAT->NAD+ Catalyzes ATP_depletion ATP Depletion NAD+->ATP_depletion PARP_inhibition PARP Inhibition NAD+->PARP_inhibition Sirtuin_inhibition Sirtuin Inhibition NAD+->Sirtuin_inhibition Nampt-IN-10 Nampt-IN-10 Nampt-IN-10->NAMPT Inhibits Cell_Death Cell Death ATP_depletion->Cell_Death PARP_inhibition->Cell_Death Sirtuin_inhibition->Cell_Death

Caption: Inhibition of NAMPT by Nampt-IN-10 blocks the NAD+ salvage pathway.

Synthesis Process

While the detailed, step-by-step synthesis protocol for this compound is proprietary and not fully disclosed in the public domain, the key publication by Karpov et al. indicates that the synthesis and characterization of the payload are described in the supporting information of their paper.[5][6] Access to this supplementary data is required for the complete synthetic route. The general approach would involve a multi-step organic synthesis to construct the core heterocyclic structure and introduce the necessary functional groups for its inhibitory activity and subsequent conjugation to a linker.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of this compound and its corresponding ADCs, based on standard methodologies in the field.

NAMPT Enzymatic Inhibition Assay

Objective: To determine the in vitro potency (IC50) of Nampt-IN-10 against the NAMPT enzyme.

Methodology:

  • A coupled-enzyme assay is commonly used.

  • Recombinant human NAMPT enzyme is incubated with varying concentrations of Nampt-IN-10.

  • The substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), are added to initiate the reaction, producing nicotinamide mononucleotide (NMN).

  • NMN is then converted to NAD+ by the addition of NMNAT (nicotinamide mononucleotide adenylyltransferase).

  • The generated NAD+ is quantified using a colorimetric or fluorometric method, often by coupling it to a dehydrogenase reaction that produces a detectable signal.

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Cytotoxicity Assay

Objective: To determine the cytotoxic potency (IC50) of Nampt-IN-10 in cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound for a specified period (e.g., 72-96 hours).

  • Cell viability is assessed using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS or MTT) or by measuring ATP content (e.g., CellTiter-Glo®).

  • IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Antibody-Drug Conjugate (ADC) Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of an ADC using Nampt-IN-10 as the payload.

ADC_Workflow General Workflow for ADC Synthesis and Characterization cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload Nampt-IN-10 with Linker Linker_Payload->Conjugation Purification Purification Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC DAR_Analysis Drug-to-Antibody Ratio (DAR) Analysis ADC->DAR_Analysis Purity_Analysis Purity and Aggregation Analysis ADC->Purity_Analysis In_Vitro_Testing In Vitro Cytotoxicity and Specificity Testing DAR_Analysis->In_Vitro_Testing Purity_Analysis->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy and Toxicology Studies In_Vitro_Testing->In_Vivo_Testing

Caption: Workflow for ADC synthesis and subsequent characterization.

Methodology:

  • Linker Attachment: A suitable linker is first attached to Nampt-IN-10. This linker typically contains a reactive group for conjugation to the antibody.

  • Antibody Modification: The monoclonal antibody is often partially reduced to expose free thiol groups on cysteine residues.

  • Conjugation: The linker-payload is then reacted with the modified antibody, forming a stable covalent bond.

  • Purification: The resulting ADC is purified to remove unconjugated payload, linker, and antibody.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.

Conclusion

This compound is a potent and promising NAMPT inhibitor with a novel mechanism of action for an ADC payload. Its targeted delivery via an antibody has the potential to overcome the dose-limiting toxicities observed with systemic NAMPT inhibition, thereby improving the therapeutic window. Further research and access to detailed synthetic protocols will be crucial for the continued development and evaluation of this and other NAMPT inhibitor-based ADCs in the fight against cancer.

References

Nampt-IN-10 Trihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, a critical metabolic route for cellular energy and signaling. Its upregulation in various cancers has made it a compelling target for therapeutic intervention. Nampt-IN-10 trihydrochloride is a potent inhibitor of NAMPT, demonstrating significant cytotoxic effects in a range of cancer cell lines. This technical guide provides an in-depth overview of the chemical properties, structure, mechanism of action, and relevant experimental protocols for this compound. The information is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and metabolic therapies.

Chemical Properties and Structure

This compound is a small molecule inhibitor of the NAMPT enzyme. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name Not publicly available.
Molecular Formula C₂₇H₃₁Cl₃FN₅O₂
Molecular Weight 582.92 g/mol
SMILES Notation FC(C=C1NC([C@@H]2--INVALID-LINK--C2)=O)=C(C=C1)CNC(C4=CC=C(N5CCNCC5)C=C4)=O.[H]Cl.[H]Cl.[H]Cl
Appearance White to off-white solid powder.
Solubility Soluble in DMSO.

Note: The provided SMILES notation and molecular formula correspond to the trihydrochloride salt form of the compound.

Mechanism of Action and Signaling Pathway

Nampt-IN-10 exerts its biological effects through the potent and specific inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This pathway is essential for replenishing cellular pools of NAD+, a critical coenzyme in a vast array of cellular processes, including:

  • Redox Reactions: NAD+ is a key electron acceptor in glycolysis and the citric acid cycle, fundamental for ATP production.

  • DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for repairing DNA damage.

  • Signaling: NAD+-dependent enzymes like sirtuins regulate a wide range of cellular processes, including gene expression, metabolism, and apoptosis.

By inhibiting NAMPT, Nampt-IN-10 blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+. This leads to a rapid depletion of intracellular NAD+ levels, which in turn triggers a cascade of events culminating in cancer cell death. The key downstream effects of NAMPT inhibition include:

  • Metabolic Crisis: Depletion of NAD+ impairs ATP production, leading to an energy crisis within the cell.

  • Inhibition of DNA Repair: Reduced NAD+ levels compromise the activity of PARPs, leading to the accumulation of DNA damage.

  • Induction of Apoptosis: The combination of energy depletion and genomic instability triggers programmed cell death.

The binding of many NAMPT inhibitors occurs within a "rear channel" of the enzyme, a tunnel-shaped cavity that extends from the nicotinamide binding site. This allosteric binding is thought to be crucial for their potent inhibitory activity.

NAMPT_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD Converted to ATP ATP Production NAD->ATP Required for PARP PARP Activity (DNA Repair) NAD->PARP Required for Sirtuins Sirtuin Activity NAD->Sirtuins Required for Nampt_IN_10 Nampt-IN-10 (Inhibitor) Nampt_IN_10->NAMPT Inhibits Apoptosis Apoptosis ATP->Apoptosis Depletion leads to PARP->Apoptosis Inhibition leads to

NAMPT Inhibition Signaling Pathway

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of Nampt-IN-10 against a panel of human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeIC₅₀ (nM)
A2780Ovarian Cancer5
CORL23Lung Cancer19
NCI-H526Small Cell Lung Cancer2
MDA-MB-453Breast Cancer0.4
NCI-N87Gastric Cancer1

Data sourced from publicly available information.

For comparative purposes, the pharmacokinetic properties of other NAMPT inhibitors have been reported. For instance, FK866, another potent NAMPT inhibitor, has a reported plasma half-life of approximately 50 minutes in mice when administered intravenously. Specific pharmacokinetic data for Nampt-IN-10 is not currently available in the public domain.

Experimental Protocols

Generalized Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be generalized based on the synthesis of structurally similar NAMPT inhibitors. The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates, followed by salt formation.

Synthesis_Workflow cluster_synthesis Generalized Synthetic Workflow Intermediate_A Intermediate A (e.g., Substituted Amine) Coupling Amide Coupling (e.g., EDC, HOBt) Intermediate_A->Coupling Intermediate_B Intermediate B (e.g., Carboxylic Acid) Intermediate_B->Coupling Coupled_Product Coupled Product Coupling->Coupled_Product Deprotection Deprotection (if necessary) Coupled_Product->Deprotection Final_Product Nampt-IN-10 (Free Base) Deprotection->Final_Product Salt_Formation Salt Formation (HCl in Ether) Final_Product->Salt_Formation Final_Salt Nampt-IN-10 Trihydrochloride Salt_Formation->Final_Salt

Generalized Synthesis Workflow
In Vitro NAMPT Enzymatic Assay (IC₅₀ Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of Nampt-IN-10 against the NAMPT enzyme.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the assay buffer, NAMPT enzyme, NMNAT, ADH, and ethanol.

  • Add the serially diluted Nampt-IN-10 or vehicle control to the respective wells.

  • Initiate the reaction by adding a mixture of NAM, PRPP, and ATP.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the fluorescence to determine the amount of NADH produced.

  • Plot the percentage of inhibition against the log concentration of Nampt-IN-10 and fit the data using a non-linear regression model to determine the IC₅₀ value.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxic effects of Nampt-IN-10 on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well opaque-walled plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well and incubate overnight.

  • Prepare a serial dilution of Nampt-IN-10 in complete culture medium.

  • Treat the cells with the serially diluted compound or vehicle control and incubate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the log concentration of Nampt-IN-10 to determine the IC₅₀ value.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Nampt-IN-10 Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Add_CTG Add CellTiter-Glo® Reagent Incubate2->Add_CTG Lyse Lyse Cells and Stabilize Signal Add_CTG->Lyse Measure Measure Luminescence Lyse->Measure Analyze Data Analysis (IC50 Calculation) Measure->Analyze

Cell Viability Experimental Workflow

Conclusion

This compound is a potent and specific inhibitor of the NAMPT enzyme, representing a promising therapeutic agent for the treatment of cancers that are highly dependent on the NAD+ salvage pathway. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, and key experimental protocols. The data and methodologies presented herein are intended to facilitate further research and development of this and other NAMPT inhibitors as novel anticancer therapies.

Nampt-IN-10 trihydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Nampt-IN-10 trihydrochloride, a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

Core Compound Information

This compound is a small molecule inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Due to the high dependence of cancer cells on NAD+ for their metabolic activities, NAMPT has emerged as a critical target in oncology.

PropertyValue
Product Name This compound
Molecular Weight 582.92[1][2]
Chemical Formula C₂₇H₃₁Cl₃FN₅O₂[3][4][5]
CAS Number Not explicitly available for the trihydrochloride form. The CAS number for the related TFA salt is 2567724-20-1.[6][7][8]
Mechanism of Action Inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[5]
Primary Application Investigated as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs).[1][9][10]

Biological Activity and In Vitro Potency

Nampt-IN-10 has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its potency highlights its potential as a therapeutic agent, particularly when delivered selectively to tumor cells via an ADC.

Cell LineReceptor ExpressionIC₅₀ (nM)
A2780Not specified5
CORL23Not specified19
NCI-H526c-Kit expressing2
MDA-MB-453HER2 expressing0.4
NCI-N87HER2 expressing1
Data sourced from MedChemExpress product information sheets.[1][3][11]

Mechanism of Action: The NAMPT Signaling Pathway

Nampt-IN-10 exerts its therapeutic effect by inhibiting the NAMPT enzyme, which is a cornerstone of the NAD+ salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD+, a coenzyme essential for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. By blocking NAMPT, the inhibitor depletes NAD+ levels, leading to an energy crisis and ultimately, cell death, particularly in cancer cells with high metabolic rates.

NAMPT_Pathway NAMPT-Mediated NAD+ Salvage Pathway and Inhibition cluster_cell Cancer Cell Nicotinamide Nicotinamide (Nam) NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalysis NAD NAD+ NMN->NAD via NMNAT CellProcesses Cellular Processes (Metabolism, DNA Repair, etc.) NAD->CellProcesses Nampt_IN_10 Nampt-IN-10 Nampt_IN_10->NAMPT Inhibition

NAMPT-mediated NAD+ salvage pathway and its inhibition by Nampt-IN-10.

Experimental Protocols

The following protocols are based on the methodologies described in the pivotal study by Karpov et al. (2018), which details the use of a NAMPT inhibitor as a payload for ADCs.[9][10][12]

4.1. General Workflow for ADC Development

The development and testing of Nampt-IN-10-based ADCs follow a structured workflow, from payload modification to in vivo efficacy studies.

ADC_Workflow Workflow for Nampt-IN-10 ADC Development and Evaluation Payload Nampt-IN-10 Payload Linker Linker Synthesis (Cleavable/Non-cleavable) Payload->Linker Conjugation Bioconjugation (e.g., Maleimide chemistry) Linker->Conjugation Antibody Monoclonal Antibody (e.g., anti-c-Kit, anti-HER2) Antibody->Conjugation Purification ADC Purification and Characterization Conjugation->Purification InVitro In Vitro Cytotoxicity Assays (e.g., on NCI-H526, GIST-T1) Purification->InVitro InVivo In Vivo Efficacy Studies (Xenograft models) InVitro->InVivo

Generalized workflow for the development and evaluation of Nampt-IN-10 ADCs.

4.2. In Vitro Cytotoxicity Assay

This protocol is designed to assess the potency of the Nampt-IN-10 payload and its corresponding ADCs on various cancer cell lines.

  • Cell Culture : The selected cancer cell lines (e.g., A2780, CORL23, NCI-H526, MDA-MB-453, NCI-N87) are cultured in appropriate media and conditions.

  • Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment : The following day, cells are treated with a serial dilution of this compound or the corresponding ADC. The concentration range typically spans from picomolar to micromolar.

  • Incubation : The treated cells are incubated for a period of 72 hours.[1][11]

  • Viability Assessment : Cell viability is measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis : The resulting data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated using a suitable nonlinear regression model.

Conclusion

This compound is a highly potent inhibitor of NAMPT with significant potential in the development of novel cancer therapeutics. Its application as a payload in Antibody-Drug Conjugates offers a promising strategy for the targeted delivery of this cytotoxic agent to tumor cells, thereby enhancing its therapeutic index. The provided data and protocols serve as a valuable resource for researchers engaged in the preclinical development of next-generation cancer therapies.

References

Solubility and Stability of Nampt-IN-10 Trihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Nampt-IN-10 trihydrochloride, a potent Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitor. The following information is intended to assist researchers in the effective handling, storage, and application of this compound in preclinical studies.

Introduction to Nampt-IN-10

Nampt-IN-10 is a small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] By inhibiting NAMPT, Nampt-IN-10 disrupts cellular NAD+ homeostasis, leading to energy depletion and apoptosis, particularly in cancer cells that are highly dependent on this pathway.[1][3] this compound has shown cytotoxic effects on various cancer cell lines, including A2780 and CORL23, with IC50 values in the low nanomolar range.[4][5]

Solubility of Nampt-IN-10

Quantitative Solubility Data (for Nampt-IN-10 TFA)

The following table summarizes the known solubility of Nampt-IN-10 TFA in various solvents and formulations.

Solvent/FormulationConcentrationObservations
Dimethyl Sulfoxide (DMSO)~100 mg/mLClear solution
Formulation 1
10% DMSO≥ 2.5 mg/mLClear solution
40% PEG300
5% Tween-80
45% Saline
Formulation 2
10% DMSO≥ 2.5 mg/mLClear solution
90% (20% SBE-β-CD in Saline)
Formulation 3
10% DMSO≥ 2.5 mg/mLClear solution
90% Corn Oil

Data sourced from InvivoChem product information for Nampt-IN-10 TFA.[6]

General Recommendations for Solubilization

For most in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.[7] For in vivo studies, the provided formulations offer options for achieving a suitable concentration for administration. When preparing formulations, it is advised to add the co-solvents sequentially and ensure each is fully dissolved before adding the next.[6] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]

Stability and Storage of Nampt-IN-10

Proper storage is crucial to maintain the integrity and activity of Nampt-IN-10. The following recommendations are based on information available for Nampt-IN-10 and similar small molecule inhibitors.

Solid Form
Storage TemperatureShelf Life
-20°C3 years
4°C2 years

Data sourced from InvivoChem product information for Nampt-IN-10 TFA.[6]

The solid powder should be stored in a tightly sealed container, protected from light and moisture.[6]

In Solvent
Storage TemperatureShelf Life
-80°C6 months
-20°C1 month

Data sourced from InvivoChem and MedChemExpress product information for Nampt-IN-10 TFA and other inhibitors.[6][8]

Stock solutions, typically in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[7]

Experimental Protocols

Protocol for Solubility Determination (Kinetic Aqueous Solubility)

This protocol provides a general method for assessing the kinetic aqueous solubility of this compound in a buffer solution.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Test Solutions: In a 96-well filter plate, prepare a series of dilutions of the DMSO stock solution in phosphate-buffered saline (PBS, pH 7.4) to achieve final nominal concentrations ranging from, for example, 1 µM to 500 µM. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation: Cover the plate and shake gently at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.

  • Filtration: Filter the solutions through the filter plate to remove any undissolved precipitate.

  • Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile) and determine the concentration of the dissolved compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using known concentrations of the compound. The highest concentration that remains in solution without precipitation is considered the kinetic aqueous solubility.[9]

Protocol for Stability Assessment in Solution

This protocol outlines a method to evaluate the stability of this compound in a given solvent over time.

  • Preparation of Test Solution: Prepare a solution of this compound in the solvent of interest (e.g., DMSO, cell culture medium) at a known concentration.

  • Storage Conditions: Aliquot the solution into multiple vials and store them under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature). Protect from light.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • Analysis: Analyze the samples using HPLC to determine the percentage of the parent compound remaining. The appearance of new peaks may indicate degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each storage condition to determine the stability profile.

Visualization of NAMPT Signaling Pathway and Experimental Workflow

NAMPT Signaling Pathway

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular energy homeostasis and signaling.

NAMPT_Pathway NAMPT Signaling Pathway cluster_cell Cellular Environment NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Synthesizes Sirtuins_PARPs Sirtuins, PARPs, etc. (NAD-dependent enzymes) NAD->Sirtuins_PARPs Co-substrate Sirtuins_PARPs->NAM Byproduct Cellular_Functions DNA Repair, Metabolism, Gene Regulation Sirtuins_PARPs->Cellular_Functions Regulates Nampt_IN_10 Nampt-IN-10 trihydrochloride Nampt_IN_10->NAMPT Inhibits

NAMPT Signaling Pathway and Inhibition
Experimental Workflow for Evaluating Nampt-IN-10

A logical progression of experiments is essential for characterizing the activity of a novel NAMPT inhibitor.

Experimental_Workflow Experimental Workflow for Nampt-IN-10 Evaluation Solubility_Stability 1. Solubility & Stability Assessment Enzyme_Assay 2. In Vitro NAMPT Enzyme Assay Solubility_Stability->Enzyme_Assay Cell_Viability 3. Cell Viability/ Cytotoxicity Assay Enzyme_Assay->Cell_Viability NAD_Measurement 4. Cellular NAD+ Level Measurement Cell_Viability->NAD_Measurement Mechanism_Action 5. Mechanism of Action (e.g., Apoptosis Assay) NAD_Measurement->Mechanism_Action In_Vivo 6. In Vivo Efficacy Studies Mechanism_Action->In_Vivo

Workflow for Nampt-IN-10 Evaluation

This guide provides a foundational understanding of the solubility and stability of this compound. Researchers are encouraged to perform their own validation experiments to ensure the optimal performance of this compound in their specific experimental setups.

References

Navigating the Preclinical Journey of a NAMPT Inhibitor: A Technical Guide to the Pharmacokinetics and Bioavailability of Nampt-IN-10 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacokinetic and bioavailability data for the specific compound Nampt-IN-10 trihydrochloride is limited. This guide provides a comprehensive framework for understanding the expected pharmacokinetic profile and the methodologies used to assess it, based on data from other potent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors.

Introduction to this compound and its Therapeutic Rationale

This compound is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] By inhibiting NAMPT, this compound disrupts the cellular energy metabolism and DNA repair mechanisms in cancer cells, which often exhibit high NAMPT expression and a heavy reliance on this pathway for their survival and proliferation.[2][3] This targeted approach makes NAMPT inhibitors a promising class of anti-cancer therapeutics. Understanding the pharmacokinetics (what the body does to the drug) and bioavailability (the extent and rate at which the drug reaches systemic circulation) of this compound is critical for its development as a therapeutic agent.

Predicted Pharmacokinetic Profile of this compound

While specific data for this compound is not available, we can infer its likely pharmacokinetic characteristics by examining preclinical data from other well-studied NAMPT inhibitors: FK866 (Daporinad), KPT-9274, and GNE-617.

Data Presentation: Preclinical Pharmacokinetics of Representative NAMPT Inhibitors

The following tables summarize key pharmacokinetic parameters for these compounds in various preclinical species. This data provides a valuable reference for predicting the behavior of new chemical entities like this compound.

Table 1: Intravenous Pharmacokinetic Parameters of FK866 in Mice

ParameterValueSpeciesDoseReference
Half-life (T½)≈ 50 minMouse10 mg/kg[1]
Cmax14 µMMouse10 mg/kg[1]

Table 2: Preclinical Oral Bioavailability and Plasma Clearance of GNE-617

SpeciesOral Bioavailability (F%)Plasma Clearance (mL/min/kg)Reference
Mouse29.736.4[4]
Rat33.919.3[4]
Monkey29.49.14[4]
Dog65.24.62[4]

Table 3: General Pharmacokinetic Characteristics of KPT-9274

CharacteristicDescriptionSpeciesReference
Oral BioavailabilityOrally bioavailablePreclinical models[5][6]
In Vivo EfficacyDose-dependent tumor growth inhibitionMouse[5]

Experimental Protocols for Pharmacokinetic and Bioavailability Studies

The following sections detail the standard methodologies for conducting preclinical pharmacokinetic and bioavailability studies for a novel small molecule inhibitor like this compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedures for determining the pharmacokinetic profile of a compound after intravenous and oral administration in rodents (e.g., rats or mice).

3.1.1. Animal Models and Dosing

  • Species: Male Wistar rats or C57BL/6 mice are commonly used.[7][8]

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for pre-dose fasting.

  • Dose Formulation:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle, such as saline with a solubilizing agent, for bolus injection.[9]

    • Oral (PO): The compound is prepared as a homogenous suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) solution for administration by oral gavage.[9]

  • Administration:

    • IV: A single bolus dose is administered via a cannulated vein (e.g., jugular or femoral).[7][9]

    • PO: A single dose is administered using an appropriate-sized oral gavage needle.[7][9]

3.1.2. Blood Sample Collection and Processing

  • Sampling Route: Serial blood samples (approximately 100-200 µL) are collected from the femoral artery or another appropriate site at predetermined time points.[9]

  • Time Points: A typical sampling schedule for both IV and PO administration includes 0 (pre-dose), 5, 10, 20, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.[9]

  • Plasma Separation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged at approximately 13,000 rpm for 5 minutes to separate the plasma.[9]

  • Storage: The resulting plasma supernatant is transferred to clean, labeled microcentrifuge tubes and stored frozen at -80°C until bioanalysis.[9]

Bioanalytical Method: LC-MS/MS for Plasma Sample Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and robustness.[10][11]

3.2.1. Sample Preparation

  • Protein Precipitation: A simple and common method involves adding a cold organic solvent, such as acetonitrile (B52724) (ACN), to the plasma samples to precipitate proteins.[3][12] The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte is transferred to a new plate or vial for analysis.

3.2.2. LC-MS/MS Analysis

  • Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution with mobile phases consisting of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[3]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the target analyte and an internal standard.[10]

3.2.3. Data Analysis

  • Pharmacokinetic Parameters: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • Bioavailability (F%): The absolute oral bioavailability is calculated using the following formula:

    • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the NAMPT signaling pathway and a typical experimental workflow for a preclinical pharmacokinetic study.

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> ADP+PPi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Energy Energy Metabolism (e.g., Glycolysis) NAD->Energy DNA_Repair DNA Repair (e.g., PARPs) NAD->DNA_Repair Signaling Signaling (e.g., Sirtuins) NAD->Signaling Cell_Death Cell Death NAD->Cell_Death Nampt_IN_10 Nampt-IN-10 Trihydrochloride Nampt_IN_10->NAMPT Inhibits

Caption: The NAMPT signaling pathway and its inhibition.

PK_Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Dosing (IV and Oral Routes) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Preparation Sample Preparation (Protein Precipitation) Processing->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Bioavailability Bioavailability Determination PK_Calc->Bioavailability

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Conclusion

While specific pharmacokinetic data for this compound are not yet in the public domain, the information from surrogate NAMPT inhibitors provides a strong foundation for anticipating its in vivo behavior. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to design and execute the necessary studies to fully characterize the pharmacokinetic and bioavailability profile of this promising therapeutic candidate. Such studies are an indispensable step in the journey of translating a potent NAMPT inhibitor from a laboratory curiosity to a clinically effective anti-cancer agent.

References

Safety Profile and Toxicity of Nampt-IN-10 Trihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated safety profile and toxicity of Nampt-IN-10 trihydrochloride based on the known characteristics of the broader class of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitors. As of the latest available information, specific preclinical safety and toxicity data for this compound are not publicly available. The information herein is intended for research and drug development professionals and should be interpreted with the understanding that it represents a class-based assessment.

Introduction

This compound is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] NAD+ is an essential coenzyme in cellular redox reactions and a critical signaling molecule, making NAMPT a compelling target in oncology.[2][3][4] By inhibiting NAMPT, this compound disrupts cellular metabolism, leading to ATP depletion and ultimately, cell death, particularly in cancer cells that exhibit high metabolic rates and a strong dependence on the NAD+ salvage pathway.[2][4] this compound has demonstrated significant cellular potency against various cancer cell lines and is being explored as a novel payload for antibody-drug conjugates (ADCs).[1]

This technical guide aims to provide a detailed overview of the expected safety profile and toxicity of this compound, drawing from the extensive preclinical and clinical experience with other NAMPT inhibitors.

Mechanism of Action and On-Target Toxicity

The primary mechanism of action of NAMPT inhibitors involves the depletion of intracellular NAD+ pools. This leads to a cascade of downstream effects, including reduced ATP production, induction of apoptosis, and impairment of NAD+-dependent enzymatic activities.[2][4] The systemic depletion of NAD+, however, also underlies the on-target toxicities associated with this drug class.

Signaling Pathway of NAMPT Inhibition

NAMPT_Inhibition_Pathway cluster_cell Cellular Environment Nampt_IN_10 Nampt-IN-10 trihydrochloride NAMPT NAMPT Nampt_IN_10->NAMPT Inhibits NMN Nicotinamide Mononucleotide (NMN) NAM Nicotinamide (NAM) NAM->NMN Catalyzed by NAMPT NAD NAD+ NMN->NAD ATP_depletion ATP Depletion NAD->ATP_depletion Leads to Cell_Death Cell Death (Apoptosis) ATP_depletion->Cell_Death Induces

Caption: Mechanism of action of this compound.

Preclinical Safety and Toxicity Profile of NAMPT Inhibitors

Preclinical studies with various NAMPT inhibitors have identified several key on-target toxicities. These are primarily observed in tissues with high metabolic activity and a strong reliance on the NAD+ salvage pathway.

Hematological Toxicity

Thrombocytopenia has been a significant dose-limiting toxicity for NAMPT inhibitors in both preclinical models and clinical trials.[5][6] Other bone marrow-related toxicities, such as anemia and neutropenia, are also potential risks.[5]

Retinal Toxicity

NAMPT inhibitor-induced retinal toxicity has been observed in rodent safety studies.[3] This toxicity can have a rapid onset and primarily affects the photoreceptor and outer nuclear layers of the retina.[3]

Cardiotoxicity

Cardiac toxicity, characterized by congestive heart failure and myocardial degeneration, has been reported in rodents following short-term administration of NAMPT inhibitors.[2]

Quantitative Toxicity Data for NAMPT Inhibitors (Class Data)

The following table summarizes representative quantitative toxicity data for various NAMPT inhibitors from preclinical studies. Note: This data is not specific to this compound.

CompoundAnimal ModelRoute of AdministrationObserved ToxicityReference
GMX1778MouseOralNot specified in abstract[7]
A-1326133Rat, DogNot specifiedRetinal toxicity[7]
GNE-617RodentNot specifiedRetinal and cardiac toxicity
GMX1778RodentNot specifiedRetinal toxicity

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
A2780Ovarian Carcinoma5[1]
CORL23Lung Carcinoma19[1]
NCI-H526 (c-Kit expressing)Small Cell Lung Cancer2[1]
MDA-MB-453 (HER2 expressing)Breast Carcinoma0.4[1]
NCI-N87 (HER2 expressing)Gastric Carcinoma1[1]

Mitigation Strategies

The co-administration of nicotinic acid (NA) has been explored as a strategy to mitigate the on-target toxicities of NAMPT inhibitors. NA can be converted to NAD+ via the Preiss-Handler pathway, which is independent of NAMPT. This approach aims to rescue normal tissues from NAD+ depletion while maintaining the anti-tumor efficacy in cancer cells that may lack the necessary enzymes for the Preiss-Handler pathway (NAPRT1-deficient tumors).[2][8][9] However, the effectiveness of this strategy can be variable, with some studies showing only partial mitigation of toxicities in vivo.[2]

Experimental Workflow for Assessing Toxicity Mitigation

Mitigation_Strategy_Workflow cluster_workflow Toxicity Mitigation Assessment start Animal Model with Tumor Xenograft group1 Group 1: Vehicle Control start->group1 group2 Group 2: Nampt-IN-10 start->group2 group3 Group 3: Nampt-IN-10 + Nicotinic Acid start->group3 endpoints Toxicity & Efficacy Endpoints Assessed group1->endpoints group2->endpoints group3->endpoints

Caption: Workflow for evaluating toxicity mitigation strategies.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the safety and toxicity of novel compounds. Below are generalized protocols for key in vivo and in vitro toxicity studies relevant to NAMPT inhibitors.

In Vivo Maximum Tolerated Dose (MTD) Study in Rodents
  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Animal Model: Male and female mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley).

  • Route of Administration: Intravenous, intraperitoneal, or oral, depending on the intended clinical route.

  • Dosing Regimen: Single dose or daily doses for a short duration (e.g., 5-7 days).

  • Parameters Monitored:

    • Clinical observations (daily): Body weight, food/water consumption, signs of morbidity.

    • Hematology (at termination): Complete blood counts (CBC) to assess for thrombocytopenia, anemia, and neutropenia.

    • Serum Chemistry (at termination): To evaluate organ function (liver, kidney).

    • Histopathology (at termination): Microscopic examination of key organs and tissues, with a focus on bone marrow, retina, and heart.

  • Data Analysis: The MTD is typically defined as the dose level at which no more than 10% weight loss is observed and no mortality or severe clinical signs occur.

In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes
  • Objective: To evaluate the potential for this compound to induce cardiotoxicity in a human-relevant in vitro model.

  • Cell Model: Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes.

  • Methodology:

    • Culture iPSC-cardiomyocytes until a spontaneously beating syncytium is formed.

    • Expose the cells to a range of concentrations of this compound.

    • Assess cardiotoxicity using multiple endpoints:

      • Beating Rate and Rhythm: Measured using microelectrode arrays (MEA) or impedance-based systems.

      • Cell Viability: Assessed using assays such as MTT or LDH release.

      • Structural Integrity: Examined by immunofluorescence staining for cardiac-specific markers (e.g., troponin T).

  • Data Analysis: Concentration-response curves are generated to determine the EC50 for effects on cardiomyocyte function and viability.

Conclusion

This compound, as a potent NAMPT inhibitor, holds promise as a novel anti-cancer agent. However, based on the established safety profile of the NAMPT inhibitor class, it is anticipated that this compound may exhibit on-target toxicities, including hematological, retinal, and cardiac effects. A thorough and rigorous preclinical safety evaluation is imperative to characterize the specific toxicity profile of this compound and to determine a potential therapeutic window. The use of mitigation strategies, such as co-administration with nicotinic acid, warrants investigation but requires careful evaluation of its impact on both safety and efficacy. The experimental protocols and data presented in this guide provide a framework for the continued preclinical development of this compound and other novel NAMPT inhibitors.

References

Nampt-IN-10 Trihydrochloride: A Technical Guide to Target Engagement and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nampt-IN-10 trihydrochloride is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Given the heightened reliance of many cancer cells on this pathway to meet their metabolic demands, NAMPT has emerged as a compelling therapeutic target. This compound has shown significant promise, particularly as a cytotoxic payload for Antibody-Drug Conjugates (ADCs), offering a novel non-antimitotic mechanism of action. This technical guide provides an in-depth overview of the target engagement and validation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of this compound (referred to as compound 4 in foundational research) and its corresponding Antibody-Drug Conjugates (ADCs).

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTarget AntigenIC50 (nM)
A2780-5[1]
CORL23-19[1]
NCI-H526c-Kit2[1]
MDA-MB-453HER20.4[1]
NCI-N87HER21[1]

Table 2: In Vitro Cytotoxicity of Anti-c-Kit and Anti-HER2 ADCs with Nampt-IN-10 Payload

ADC IdentifierTargetLinker-PayloadCell LineIC50 (pM)
ADC-3c-KitLP3NCI-H5269[2]
ADC-4c-KitLP4NCI-H52640[2]
ADC-5HER2LP4MDA-MB-4536
ADC-5HER2LP4NCI-N8717
ADC-6Isotype ControlLP4NCI-H526>10,000

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the enzymatic activity of NAMPT. This leads to a depletion of the cellular NAD+ pool, a critical coenzyme for a multitude of cellular processes, including redox reactions, energy metabolism, and DNA repair. The resulting energy crisis and metabolic collapse ultimately trigger cell death.

NAMPT_Pathway cluster_cell Cancer Cell cluster_downstream NAD+-Dependent Processes Nicotinamide Nicotinamide NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN (Nicotinamide Mononucleotide) NAMPT->NMN ATP -> ADP+Pi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Metabolism Energy Metabolism (Glycolysis, TCA Cycle) NAD->Metabolism DNARepair DNA Repair (PARPs) NAD->DNARepair Signaling Cell Signaling (Sirtuins) NAD->Signaling CellDeath Cell Death Metabolism->CellDeath Depletion leads to DNARepair->CellDeath Impairment leads to Signaling->CellDeath Dysregulation leads to Nampt_IN_10 Nampt-IN-10 Trihydrochloride Nampt_IN_10->NAMPT Inhibition

Caption: The NAMPT signaling pathway and the inhibitory action of Nampt-IN-10.

Experimental Protocols

Detailed methodologies for the key experiments involved in the validation of this compound are provided below. These protocols are based on established methods for NAMPT inhibitors.

In Vitro Cytotoxicity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its ADC formulations.

Materials:

  • Cancer cell lines (e.g., A2780, NCI-H526)

  • Complete cell culture medium

  • This compound or ADC

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound or the ADC in complete culture medium.

  • Treatment: Add the serially diluted compound to the wells. Include a vehicle control (medium with the same concentration of DMSO or buffer as the highest compound concentration).

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Bioconjugation of Nampt-IN-10 to Antibodies

This protocol outlines the general procedure for conjugating the Nampt-IN-10 payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., anti-c-Kit, anti-HER2)

  • Linker-payload construct of Nampt-IN-10

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction: Partially reduce the antibody by incubating it with a molar excess of a reducing agent like TCEP to expose free cysteine residues in the hinge region.

  • Conjugation: Add the linker-payload construct to the reduced antibody solution. The maleimide (B117702) group on the linker will react with the free sulfhydryl groups of the cysteine residues.

  • Quenching: Quench any unreacted linker-payload by adding a quenching reagent such as N-acetylcysteine.

  • Purification: Purify the resulting ADC from unconjugated payload and other impurities using size-exclusion chromatography (SEC).

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.

In Vivo Efficacy in a Xenograft Model

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of Nampt-IN-10 based ADCs.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells (e.g., GIST-T1)

  • ADC-3 or ADC-4

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the ADC (e.g., 20 mg/kg) and vehicle control intravenously (i.v.) on a specified schedule (e.g., once every 28 days).

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental and logical processes in the validation of this compound.

In_Vitro_Workflow start Start: In Vitro Validation cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_prep Prepare Serial Dilutions of Nampt-IN-10 or ADC cell_seeding->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 72-120 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Analyze Data and Calculate IC50 viability_assay->data_analysis end End: Determine In Vitro Potency data_analysis->end

Caption: Workflow for the in vitro cytotoxicity assay.

ADC_Logic cluster_components ADC Components Antibody Targeting Antibody (e.g., anti-c-Kit) Conjugation Bioconjugation Antibody->Conjugation Linker Linker (cleavable or non-cleavable) Linker->Conjugation Payload Nampt-IN-10 (Payload) Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC

Caption: Logical relationship of ADC components.

In_Vivo_Workflow start Start: In Vivo Efficacy Study implantation Implant Tumor Cells in Mice start->implantation tumor_growth Allow Tumors to Grow implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer ADC and Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Reach Study Endpoint monitoring->endpoint data_analysis Analyze Tumor Growth Inhibition endpoint->data_analysis end End: Determine In Vivo Efficacy data_analysis->end

Caption: Workflow for the in vivo xenograft study.

References

Off-Target Effects of Nampt-IN-10 Trihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nampt-IN-10 trihydrochloride is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] While its on-target activity shows promise, particularly in oncology, a thorough understanding of its off-target effects is critical for preclinical and clinical development. This technical guide provides an in-depth overview of the known on-target effects and potential off-target profile of this compound, based on available data for this compound and related NAMPT inhibitors. It details the experimental protocols for assessing off-target activities and presents data in a structured format to aid in the evaluation of its selectivity and potential liabilities.

Introduction to this compound

This compound is a small molecule inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[2][3] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive therapeutic target.[4] Nampt-IN-10 has demonstrated potent cytotoxic effects in various cancer cell lines.[1] However, as with any targeted therapy, understanding its selectivity is paramount. This document serves as a guide to the potential off-target effects of Nampt-IN-10, drawing on data from the broader class of NAMPT inhibitors to inform its potential safety profile.

On-Target Activity of this compound

The primary mechanism of action for Nampt-IN-10 is the inhibition of NAMPT, leading to depletion of intracellular NAD+ pools. This disrupts cellular metabolism and redox balance, ultimately triggering cell death in susceptible, often cancerous, cells.[5][6] The on-target potency of Nampt-IN-10 has been demonstrated in several cancer cell lines.

Table 1: On-Target Cellular Potency of this compound
Cell LineCancer TypeIC50 (nM)
A2780Ovarian Carcinoma5
CORL23Small Cell Lung Cancer19
NCI-H526 (c-Kit expressing)Small Cell Lung Cancer2
MDA-MB-453 (HER2 expressing)Breast Cancer0.4
NCI-N87 (HER2 expressing)Gastric Carcinoma1

Data sourced from Karpov AS, et al. ACS Med Chem Lett. 2018.[1]

Potential Off-Target Effects of NAMPT Inhibitors

While specific off-target screening data for this compound is not publicly available, the broader class of NAMPT inhibitors has undergone such investigations. Early NAMPT inhibitors were associated with dose-limiting toxicities, including thrombocytopenia and gastrointestinal disturbances, which could be due to on-target effects in healthy tissues or off-target activities.[4] Cardiotoxicity has also been identified as a potential on-target toxicity associated with NAMPT inhibition in preclinical models.[5]

A common method to identify off-target interactions is through broad-panel kinase screening, as kinases are frequent off-targets for small molecule inhibitors.

Table 2: Illustrative Kinase Off-Target Profile for a Hypothetical NAMPT Inhibitor
Kinase TargetPercent Inhibition @ 1 µM
Kinase A85%
Kinase B52%
Kinase C15%
Kinase D<10%
... (400+ other kinases)<10%

This table is for illustrative purposes only and does not represent actual data for this compound.

Signaling Pathways and Experimental Workflows

NAMPT Signaling Pathway

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream processes affected by its inhibition.

NAMPT_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Downstream Downstream Effects Nicotinamide Nicotinamide Nampt NAMPT Nicotinamide->Nampt PRPP PRPP PRPP->Nampt NMN NMN Nampt->NMN Inhibition by Nampt-IN-10 NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARPs PARPs (DNA Repair) NAD->PARPs NAD->PARPs Sirtuins Sirtuins (Deacetylation) NAD->Sirtuins NAD->Sirtuins Redox Redox Reactions NAD->Redox NAD->Redox Metabolism Energy Metabolism NAD->Metabolism NAD->Metabolism

Caption: The NAMPT enzyme's role in the NAD+ salvage pathway.

Experimental Workflow for Off-Target Kinase Screening

This diagram outlines a typical workflow for identifying off-target kinase interactions.

Off_Target_Workflow Start Start: Test Compound (e.g., Nampt-IN-10) Screening Broad-Panel Kinase Screen (e.g., 400+ kinases at 1 µM) Start->Screening Data_Analysis Data Analysis: Calculate % Inhibition Screening->Data_Analysis Hit_Identification Hit Identification (Inhibition > 50%) Data_Analysis->Hit_Identification Dose_Response Dose-Response Assay (IC50) on Identified Hits Hit_Identification->Dose_Response Hits Found Conclusion Conclusion: Define Off-Target Profile Hit_Identification->Conclusion No Significant Hits Cellular_Assay Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) Dose_Response->Cellular_Assay Cellular_Assay->Conclusion

Caption: Workflow for off-target kinase profiling.

Experimental Protocols

Broad-Panel Kinase Screen

Objective: To identify potential off-target interactions of a test compound against a large panel of purified human kinases.

Methodology:

  • Compound Preparation: The test compound (e.g., this compound) is solubilized in DMSO to create a stock solution.

  • Assay Setup: The assay is typically performed in multi-well plates. Each well contains a specific purified kinase, its corresponding substrate, and ATP.

  • Incubation: The test compound is added to the wells at a fixed concentration (commonly 1 µM or 10 µM) and incubated with the kinase reaction mixture.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as radiometric assays (measuring incorporation of ³³P-ATP) or fluorescence/luminescence-based assays.

  • Data Analysis: The activity of each kinase in the presence of the test compound is compared to a vehicle control (DMSO) to calculate the percent inhibition.

Cellular Thermal Shift Assay (CETSA)

Objective: To validate target engagement and identify off-target binding in a cellular environment.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated at various temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of the target protein (and other proteins of interest) remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • Data Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement. This can be performed in a proteome-wide manner to identify unexpected off-targets.

Conclusion and Future Directions

This compound is a potent on-target inhibitor of NAMPT. While specific off-target data is limited, the methodologies described in this guide provide a clear path for a comprehensive evaluation of its selectivity profile. Future studies should focus on broad-panel kinase screening and proteome-wide cellular target engagement assays to fully characterize the off-target landscape of Nampt-IN-10. This will be crucial for its continued development and for understanding its full therapeutic potential and safety profile. The potential for on-target toxicities, such as cardiotoxicity, also warrants careful investigation in relevant preclinical models.[5]

References

Methodological & Application

Application Notes and Protocols for Nampt-IN-10 Trihydrochloride as an ADC Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nampt-IN-10 trihydrochloride is a potent inhibitor of Nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway for NAD+ regeneration, which is essential for cellular metabolism, DNA repair, and signaling.[2][3] Inhibition of NAMPT leads to NAD+ depletion, triggering an energy crisis and subsequent apoptotic cell death, making it an attractive target for cancer therapy.[4]

Antibody-Drug Conjugates (ADCs) offer a strategy to deliver potent cytotoxic agents like this compound directly to tumor cells, thereby increasing efficacy and reducing systemic toxicity associated with small molecule inhibitors.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as an ADC payload.

Mechanism of Action

This compound exerts its cytotoxic effect by inhibiting the NAMPT enzyme. This blockage disrupts the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a crucial step in the NAD+ salvage pathway.[5] The resulting depletion of intracellular NAD+ levels impairs the function of NAD+-dependent enzymes such as PARPs and sirtuins, which are vital for DNA repair and cellular stress responses.[2][6] This ultimately leads to catastrophic metabolic failure and apoptosis in cancer cells.[4]

cluster_cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins Metabolism Cellular Metabolism (e.g., Glycolysis) NAD->Metabolism NAMPT->NMN PRPP Nampt_IN_10 Nampt-IN-10 Nampt_IN_10->NAMPT NMNAT->NAD DNA_Repair DNA Repair PARP->DNA_Repair Cell_Death Apoptosis / Cell Death Sirtuins->Cell_Death Dysregulation contributes to DNA_Repair->Cell_Death Inhibition leads to Metabolism->Cell_Death Disruption leads to

Figure 1: NAMPT Signaling Pathway and Inhibition by Nampt-IN-10.

Data Presentation

In Vitro Cytotoxicity of this compound and a Representative ADC

The following tables summarize the in vitro cytotoxicity of unconjugated this compound and a representative NAMPT inhibitor-based ADC across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeTarget Antigen ExpressionIC50 (nM)Reference
A2780Ovarian Cancer-5[7]
CORL23Lung Cancer-19[7]
NCI-H526Small Cell Lung Cancerc-Kit2[7]
MDA-MB-453Breast CancerHER20.4[7]
NCI-N87Gastric CancerHER21[7]

Table 2: In Vitro Cytotoxicity of a Representative HER2-Targeted NAMPT Inhibitor ADC

Cell LineTarget Antigen ExpressionADC IC50 (pM)Isotype Control ADC IC50 (nM)Selectivity IndexReference
MDA-MB-453HER2-positive< 0.356>150,000[8]
THP-1HER2-negative-30-[8]
In Vivo Efficacy of a Representative NAMPT Inhibitor ADC

The following table summarizes the in vivo anti-tumor efficacy of a representative NAMPT inhibitor-based ADC in a xenograft model.

Table 3: In Vivo Efficacy of a B7H3-Targeted NAMPT Inhibitor ADC in a THP-1 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (T/C ratio)Complete ResponsesReference
Vehicle-Q7Dx3-0/7[6]
B7H3-ADC (DAR 7.8)5Q7Dx30.006/7[6]
Isotype Control ADC5Q7Dx3Not specified0/7[6]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes a representative method for conjugating this compound to a monoclonal antibody (mAb) using a linker with a maleimide (B117702) group for reaction with reduced antibody thiols.

start Start: mAb Solution reduction Antibody Reduction (e.g., with TCEP) start->reduction purification1 Purification (e.g., Desalting Column) reduction->purification1 conjugation Conjugation with Nampt-IN-10-Linker purification1->conjugation purification2 Purification of ADC (e.g., Size Exclusion Chromatography) conjugation->purification2 characterization ADC Characterization (DAR, Purity, etc.) purification2->characterization end End: Purified ADC characterization->end

Figure 2: Experimental Workflow for ADC Production.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound functionalized with a maleimide-containing linker (Nampt-IN-10-Linker-Maleimide)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns

  • Size exclusion chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into PBS, pH 7.4 to a final concentration of 5-10 mg/mL. Ensure the buffer is free of amines (e.g., Tris) and stabilizers like BSA.

  • Antibody Reduction:

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody:

    • Immediately after reduction, remove excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

  • Conjugation Reaction:

    • Prepare a stock solution of Nampt-IN-10-Linker-Maleimide in DMSO (e.g., 10 mM).

    • Add a 5- to 10-fold molar excess of the Nampt-IN-10-Linker-Maleimide solution to the reduced mAb.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload-linker and other small molecules using size exclusion chromatography (SEC).

  • ADC Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, reverse-phase chromatography, or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the in vitro potency of a Nampt-IN-10-based ADC using a cell viability assay.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • Nampt-IN-10 ADC and a non-binding isotype control ADC

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the Nampt-IN-10 ADC and the isotype control ADC in complete cell culture medium.

    • Remove the old medium from the cell plates and add the ADC dilutions. Include a vehicle control group.

    • Incubate the plates for 72-120 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • After the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.

    • For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.

    • For MTT, add the MTT solution, incubate, solubilize the formazan (B1609692) crystals, and measure absorbance.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 3: In Vivo Anti-Tumor Efficacy Study in a Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a Nampt-IN-10-based ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nu/nu)

  • Human cancer cell line known to be sensitive to NAMPT inhibition and expressing the target antigen

  • Matrigel (optional)

  • Nampt-IN-10 ADC and a non-binding isotype control ADC

  • Vehicle solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.

  • Tumor Growth and Grouping:

    • Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, Nampt-IN-10 ADC at various doses).

  • ADC Administration:

    • Administer the ADCs and controls via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the ADC's pharmacokinetic properties (e.g., once weekly for 3 weeks).

  • Monitoring and Data Collection:

    • Measure tumor volumes and mouse body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Plot the mean tumor volume over time for each group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Mandatory Visualizations

cluster_pathway Molecular and Cellular Consequences of NAMPT Inhibition Nampt_Inhibition Inhibition of NAMPT by Nampt-IN-10 NAD_Depletion NAD+ Depletion Nampt_Inhibition->NAD_Depletion Metabolic_Stress Metabolic Stress (ATP Depletion) NAD_Depletion->Metabolic_Stress Impaired_DNA_Repair Impaired DNA Repair (PARP Inhibition) NAD_Depletion->Impaired_DNA_Repair Altered_Gene_Expression Altered Gene Expression (Sirtuin Inhibition) NAD_Depletion->Altered_Gene_Expression Apoptosis Apoptosis / Cell Death Metabolic_Stress->Apoptosis Impaired_DNA_Repair->Apoptosis Altered_Gene_Expression->Apoptosis

Figure 3: Logical Flow from NAMPT Inhibition to Cell Death.

Conclusion

This compound represents a promising payload for the development of novel ADCs targeting a non-mitotic mechanism of action.[9] Its potent cytotoxicity, driven by the critical role of NAMPT in cancer cell metabolism, makes it a valuable tool for researchers and drug developers. The provided protocols offer a framework for the successful conjugation, in vitro evaluation, and in vivo testing of Nampt-IN-10-based ADCs. Careful optimization of the linker, DAR, and target antigen selection will be crucial for translating the potential of this payload into effective and well-tolerated cancer therapeutics.

References

Application Notes and Protocols: Conjugation of Nampt-IN-10 Trihydrochloride to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, playing a pivotal role in cellular metabolism and energy homeostasis.[1][2] Its upregulation in various cancers makes it a compelling target for therapeutic intervention.[3][4] Nampt-IN-10 trihydrochloride is a potent inhibitor of NAMPT, demonstrating significant cytotoxicity in cancer cell lines.[5][6] The targeted delivery of such potent payloads via antibody-drug conjugates (ADCs) represents a promising strategy to enhance their therapeutic index by selectively directing them to tumor cells expressing a specific antigen.[4][7]

These application notes provide a detailed protocol for the conjugation of this compound to a monoclonal antibody (mAb). The described method utilizes a bifunctional linker and a cysteine-based conjugation strategy to produce a homogeneous and stable ADC.

Signaling Pathway of NAMPT

NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide mononucleotide (NMN) from nicotinamide. NMN is then converted to NAD+, a crucial coenzyme for numerous cellular processes, including redox reactions and the activity of NAD+-dependent enzymes like sirtuins and poly-ADP ribose polymerases (PARPs).[2][4] By inhibiting NAMPT, Nampt-IN-10 leads to the depletion of intracellular NAD+ levels, disrupting cellular metabolism and ultimately triggering cell death.[7] The TGF-β signaling pathway has also been shown to interact with NAMPT expression in certain cancers.[3][8]

NAMPT_Signaling_Pathway NAMPT Signaling Pathway cluster_extracellular Extracellular cluster_cellular Intracellular Nampt_e eNAMPT Nampt_i iNAMPT NMN NMN Nampt_i->NMN Catalyzes Nicotinamide Nicotinamide Nicotinamide->Nampt_i PRPP PRPP PRPP->Nampt_i NAD NAD+ NMN->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Metabolism Cellular Metabolism (e.g., Glycolysis) NAD->Metabolism Sirtuins->Metabolism PARPs->Metabolism Cell_Death Cell Death Metabolism->Cell_Death Nampt_IN_10 Nampt-IN-10 Nampt_IN_10->Nampt_i Inhibits

Caption: Diagram of the NAMPT signaling pathway and the inhibitory action of Nampt-IN-10.

Experimental Protocol: Conjugation of Nampt-IN-10 to a Monoclonal Antibody

This protocol outlines a three-stage process for conjugating Nampt-IN-10 to a monoclonal antibody: antibody reduction, linker-payload preparation, and final conjugation and purification. This method assumes the use of a maleimide-containing linker for conjugation to reduced antibody thiols.

Materials and Reagents
ReagentRecommended Supplier
Monoclonal Antibody (mAb)In-house/Commercial
This compoundCommercial Supplier
Maleimide-PEG4-NHS EsterCommercial Supplier
Tris(2-carboxyethyl)phosphine (TCEP)Commercial Supplier
L-CysteineCommercial Supplier
Phosphate Buffered Saline (PBS), pH 7.4In-house/Commercial
Borate Buffer, pH 8.5In-house/Commercial
Anhydrous Dimethylformamide (DMF)Commercial Supplier
Desalting Columns (e.g., Zeba™ Spin)Commercial Supplier
Amicon® Ultra Centrifugal Filter UnitsCommercial Supplier
Size Exclusion Chromatography (SEC) ColumnCommercial Supplier
Stage 1: Antibody Reduction

This stage involves the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

  • TCEP Addition: Prepare a 10 mM stock solution of TCEP in PBS. Add TCEP to the antibody solution to a final molar ratio of 2.5:1 (TCEP:mAb).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

  • TCEP Removal: Remove excess TCEP by buffer exchange into PBS using a pre-equilibrated desalting column or through dialysis.

  • Concentration Measurement: Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Stage 2: Linker-Payload Preparation (Nampt-IN-10-Linker)

This stage involves the reaction of Nampt-IN-10 with a bifunctional linker. This example assumes Nampt-IN-10 has a primary or secondary amine available for reaction with an NHS ester.

  • Reagent Preparation: Dissolve this compound and Maleimide-PEG4-NHS Ester in anhydrous DMF to a concentration of 10 mM.

  • Reaction: Add the Maleimide-PEG4-NHS Ester solution to the Nampt-IN-10 solution at a 1:1.2 molar ratio (Nampt-IN-10:Linker). Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) to neutralize the trihydrochloride and facilitate the reaction.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours with protection from light.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the Nampt-IN-10-Linker conjugate.

Stage 3: Conjugation and Purification

This final stage involves the reaction of the thiol-activated antibody with the prepared linker-payload complex, followed by purification of the ADC.

  • Conjugation Reaction: Add the Nampt-IN-10-Linker solution (from Stage 2) to the reduced antibody solution (from Stage 1) at a molar ratio of 5:1 (Linker-Payload:mAb).

  • Incubation: Incubate the reaction at 4°C for 16-18 hours or at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Quench the reaction by adding L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide (B117702) groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the ADC using a Size Exclusion Chromatography (SEC) system pre-equilibrated with PBS. Collect the fractions corresponding to the monomeric ADC peak.

  • Concentration and Storage: Pool the relevant fractions and concentrate the ADC using a centrifugal filter. Determine the final concentration of the purified ADC and store it at 2-8°C.

Experimental Workflow

Conjugation_Workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_purification Purification & Analysis Antibody Monoclonal Antibody (mAb) Reduction 1. Antibody Reduction (with TCEP) Antibody->Reduction Nampt_IN_10 Nampt-IN-10 Linker_Payload 2. Linker-Payload Synthesis Nampt_IN_10->Linker_Payload Linker Maleimide-Linker-NHS Linker->Linker_Payload Conjugation 3. Conjugation Reaction Reduction->Conjugation Linker_Payload->Conjugation Quenching 4. Quenching (with L-Cysteine) Conjugation->Quenching Purification 5. Purification (SEC) Quenching->Purification Analysis 6. ADC Characterization Purification->Analysis

Caption: Workflow for the conjugation of Nampt-IN-10 to a monoclonal antibody.

Data Presentation: ADC Characterization

Following purification, the ADC should be characterized to determine its key quality attributes.

Table 1: Summary of ADC Characteristics
ParameterMethodExpected Result
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy3.5 - 4.5
Purity (Monomer Content) Size Exclusion Chromatography (SEC)> 95%
Concentration UV-Vis Spectroscopy (A280)1-10 mg/mL
Endotoxin Levels Limulus Amebocyte Lysate (LAL) Assay< 1 EU/mg
Table 2: In Vitro Cytotoxicity Assay
Cell Line (Antigen Expression)ADC IC50 (nM)Nampt-IN-10 IC50 (nM)
Antigen-Positive (e.g., A2780)5 - 205
Antigen-Negative (e.g., CHO)> 100010

Note: The IC50 values for Nampt-IN-10 are based on published data and may vary depending on the cell line and assay conditions.[5][9]

Conclusion

This document provides a comprehensive protocol for the conjugation of the NAMPT inhibitor, this compound, to a monoclonal antibody. The resulting ADC holds the potential for targeted cancer therapy with an improved therapeutic window compared to the non-targeted small molecule inhibitor.[7][10] Adherence to the detailed experimental procedures and rigorous characterization of the final product are essential for the successful development of this novel therapeutic modality.

References

Application Notes and Protocols for Nam-pt-IN-10 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nampt-IN-10 trihydrochloride is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] This pathway is critical for maintaining cellular NAD+ levels, which are essential for various cellular processes, including energy metabolism, DNA repair, and signaling.[3] Cancer cells, with their high metabolic demand, are particularly reliant on the NAMPT-mediated salvage pathway for NAD+ production, making NAMPT an attractive target for cancer therapy.[3] this compound has demonstrated significant cytotoxicity in various cancer cell lines, with IC50 values in the low nanomolar range.[1][4]

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound. The protocols include cell viability assays, quantification of intracellular NAD+ levels, and analysis of apoptosis markers by western blotting.

Data Presentation

The following table summarizes the reported cellular potency of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
A2780Ovarian Cancer5[1][4]
CORL23Lung Cancer19[1][4]
NCI-H526 (c-Kit expressing)Small Cell Lung Cancer2[1][4]
MDA-MB-453 (HER2 expressing)Breast Cancer0.4[1]
NCI-N87 (HER2 expressing)Gastric Cancer1[1][4]

Signaling Pathway

The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the mechanism of inhibition by this compound. Inhibition of NAMPT leads to the depletion of NAD+, which in turn affects downstream processes such as sirtuin activity, PARP-mediated DNA repair, and cellular energy metabolism, ultimately leading to apoptosis in cancer cells.

Caption: NAMPT signaling pathway and inhibition by this compound.

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A2780, CORL23)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 1 µM.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1][4]

  • Viability Assessment:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with Nampt-IN-10 (0.1 nM - 1 µM) incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the cell viability assay.

Intracellular NAD+/NADH Quantification Assay

This protocol measures the intracellular levels of NAD+ and NADH following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • NAD/NADH quantification kit (e.g., NAD/NADH-Glo™ Assay, Promega)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 1x, 10x, and 100x the IC50 value) for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Lysis and Metabolite Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells according to the NAD/NADH quantification kit protocol to release intracellular metabolites.

  • NAD+ and NADH Measurement:

    • Follow the kit's instructions to measure NAD+ and NADH levels separately. This typically involves enzymatic cycling reactions that generate a luminescent signal.

  • Data Analysis:

    • Calculate the concentrations of NAD+ and NADH and determine the NAD+/NADH ratio.

    • Compare the results from treated cells to vehicle-treated controls.

NAD_Quantification_Workflow start Start seed Seed cells in 6-well plate start->seed treat Treat with Nampt-IN-10 seed->treat incubate Incubate for 24-72 hours treat->incubate lyse Lyse cells and extract metabolites incubate->lyse measure Measure NAD+ and NADH using kit lyse->measure analyze Calculate NAD+/NADH ratio measure->analyze end End analyze->end

Caption: Workflow for intracellular NAD+/NADH quantification.

Western Blotting for Apoptosis Markers

This protocol assesses the effect of this compound on the expression of key apoptosis-related proteins.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations for different time points.

    • Lyse the cells and extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., Actin).

    • Compare the expression of apoptosis markers in treated versus untreated cells.

Western_Blot_Workflow start Start treat Treat cells with Nampt-IN-10 start->treat lyse Lyse cells and extract protein treat->lyse quantify Quantify protein concentration lyse->quantify separate Separate proteins by SDS-PAGE quantify->separate transfer Transfer to membrane separate->transfer block Block membrane transfer->block probe Probe with primary and secondary antibodies block->probe detect Detect with chemiluminescence probe->detect analyze Analyze band intensities detect->analyze end End analyze->end

References

Determining the IC50 of Nampt-IN-10 Trihydrochloride in A2780 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Nampt-IN-10 trihydrochloride is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[4] Cancer cells, with their high metabolic demand and genomic instability, are particularly dependent on the NAD+ salvage pathway for survival.[4] Inhibition of NAMPT by compounds like this compound leads to NAD+ depletion, metabolic catastrophe, and ultimately, cell death.[4][5] This makes NAMPT an attractive target for cancer therapy.

The A2780 cell line, derived from human ovarian cancer, is a widely used model for studying cancer biology and drug response. Published data indicates that this compound has an IC50 value of 5 nM in A2780 cells.[1][2] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in A2780 cells using a standard cell viability assay.

Signaling Pathway

The NAMPT enzyme is central to the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. By inhibiting NAMPT, this compound disrupts this crucial pathway, leading to a reduction in cellular NAD+ levels. This, in turn, affects the activity of NAD+-dependent enzymes such as sirtuins and PARPs, which are involved in cell survival and DNA repair, ultimately triggering cell death in cancer cells.[4][6]

Nampt_Signaling_Pathway Nampt_IN_10 Nampt-IN-10 trihydrochloride NAMPT NAMPT Nampt_IN_10->NAMPT Inhibits NMN NMN NAMPT->NMN Catalyzes Nicotinamide Nicotinamide Nicotinamide->NAMPT Substrate NAD NAD+ NMN->NAD Cell_Metabolism Cellular Metabolism & Energy Production NAD->Cell_Metabolism DNA_Repair DNA Repair (e.g., PARPs) NAD->DNA_Repair Sirtuins Sirtuin Activity NAD->Sirtuins Cell_Death Cell Death Cell_Metabolism->Cell_Death DNA_Repair->Cell_Death Sirtuins->Cell_Death

Caption: NAMPT signaling pathway and inhibition.

Experimental Protocol

This protocol outlines the steps for determining the IC50 of this compound in A2780 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondria.[7]

Materials
  • A2780 human ovarian cancer cell line

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Methods
  • Cell Culture:

    • Culture A2780 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain exponential growth.

  • Cell Seeding:

    • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed 5,000 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach.[8]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1 nM to 1000 nM).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • Incubate the plate for 72 hours.[1]

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).[7]

Experimental Workflow

The following diagram illustrates the workflow for the IC50 determination experiment.

IC50_Workflow Start Start Cell_Culture A2780 Cell Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Drug_Treatment Treat with Nampt-IN-10 (Serial Dilutions) Incubation_24h->Drug_Treatment Incubation_72h Incubate for 72h Drug_Treatment->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h DMSO_Addition Add DMSO to Solubilize Incubation_4h->DMSO_Addition Read_Absorbance Read Absorbance (570 nm) DMSO_Addition->Read_Absorbance Data_Analysis Data Analysis: % Viability vs. [Drug] Read_Absorbance->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental workflow for IC50 determination.

Data Presentation

The following table presents hypothetical data for the IC50 determination of this compound in A2780 cells.

Concentration (nM)Log ConcentrationAbsorbance (570 nm) (Mean)% Cell Viability
0 (Vehicle Control)-1.25100.0
0.1-1.01.2297.6
10.01.0584.0
50.70.6350.4
101.00.3528.0
501.70.129.6
1002.00.086.4
10003.00.054.0

Based on this data, the IC50 value of this compound in A2780 cells is approximately 5 nM , which is consistent with previously reported values.[1][2]

Conclusion

This application note provides a comprehensive protocol for determining the IC50 of this compound in the A2780 ovarian cancer cell line. The provided information on the signaling pathway, experimental workflow, and data presentation will be a valuable resource for researchers in the fields of cancer biology and drug development. Adherence to this detailed protocol will enable the generation of accurate and reproducible data for the evaluation of NAMPT inhibitors.

References

Nampt-IN-10 Trihydrochloride: Application Notes for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the NAD+ salvage pathway, a critical route for maintaining cellular NAD+ levels. NAD+ is an essential cofactor for a multitude of cellular processes, including metabolism, DNA repair, and signaling. Due to its central role, NAMPT has emerged as a significant therapeutic target, particularly in oncology. Nampt-IN-10 trihydrochloride is a potent inhibitor of NAMPT.[1][2] This document provides detailed application notes and protocols for the use of this compound in cellular assays and its potential application as a tool compound in high-throughput screening (HTS) for NAMPT modulators.

Mechanism of Action

This compound functions as a Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor.[1][2] By blocking NAMPT, it depletes intracellular NAD+ levels, leading to metabolic distress and, ultimately, cell death, especially in highly proliferative cells like cancer cells that have a high demand for NAD+.[3] This mechanism makes it a candidate for cancer therapy, and it has been explored as a payload for antibody-drug conjugates (ADCs).[1][2]

Data Presentation: In Vitro Efficacy of Nampt-IN-10

The inhibitory activity of Nampt-IN-10 has been quantified across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (nM)Reference
A2780Ovarian Cancer5[1]
CORL23Lung Cancer19[1]
NCI-H526 (c-Kit expressing)Small Cell Lung Cancer2[1]
MDA-MB-453 (HER2 expressing)Breast Cancer0.4[1]
NCI-N87 (HER2 expressing)Gastric Cancer1[1]

Signaling Pathway

The NAMPT enzyme is central to the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. Inhibition of NAMPT disrupts this cycle, leading to a decline in cellular NAD+ pools. This, in turn, affects the activity of NAD+-dependent enzymes such as sirtuins and PARPs, which are involved in gene silencing, DNA repair, and stress response.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Metabolism Cellular Metabolism NAD->Metabolism Nampt_IN_10 Nampt-IN-10 trihydrochloride Nampt_IN_10->NAMPT Inhibits CellDeath Cell Death Sirtuins->CellDeath PARPs->CellDeath Metabolism->CellDeath

Caption: The NAMPT-catalyzed step in the NAD+ salvage pathway and its inhibition by Nampt-IN-10.

Experimental Protocols

Protocol 1: Cell Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

1. Materials and Reagents:

  • Cancer cell lines (e.g., A2780, CORL23)[1]

  • Complete cell culture medium (specific to the cell line)

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader (luminometer or spectrophotometer)

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0 to 1 µM).[1]

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same percentage of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plates for 72 hours.[1]

  • Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

3. Data Analysis:

  • Normalize the data to the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: High-Throughput Screening for NAMPT Activators (using an Inhibitor as a Control)

While Nampt-IN-10 is an inhibitor, it can be a crucial tool in an HTS campaign designed to identify NAMPT activators. It can serve as a negative control to validate assay performance. The following is a generalized protocol for a coupled-enzyme fluorometric HTS assay.[4][5]

1. Assay Principle: This assay measures the production of NAD+, which is then used in a coupled reaction to generate a fluorescent signal. The NAMPT reaction produces nicotinamide mononucleotide (NMN), which is converted to NAD+ by NMNAT. The NAD+ is then used by a dehydrogenase (e.g., alcohol dehydrogenase) to convert a substrate into a fluorescent product (NADH).[4] Activators will increase the rate of fluorescence generation, while inhibitors like Nampt-IN-10 will decrease it.

2. Materials and Reagents:

  • Recombinant human NAMPT enzyme

  • Recombinant NMNAT enzyme

  • Alcohol dehydrogenase (ADH)

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Ethanol (as ADH substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and Tween-20)

  • Test compound library

  • This compound (as a negative control)

  • Known NAMPT activator (e.g., SBI-797812, as a positive control, if available)[6]

  • 384-well black assay plates

  • Fluorescence plate reader (Ex 340 nm / Em 445 nm for NADH)[4]

3. HTS Workflow:

HTS_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_readout Measurement Dispense_Cmpd Dispense Compounds (Library, Controls) Add_Enzyme_Mix Add Enzyme Mix (NAMPT, NMNAT, ADH) Dispense_Cmpd->Add_Enzyme_Mix Add_Substrate_Mix Add Substrate Mix (NAM, PRPP, ATP, Ethanol) Add_Enzyme_Mix->Add_Substrate_Mix Incubate Incubate at RT Add_Substrate_Mix->Incubate Read_Fluorescence Read Fluorescence (Kinetic or Endpoint) Incubate->Read_Fluorescence Analyze_Data Data Analysis (Z', % Activation) Read_Fluorescence->Analyze_Data

Caption: A generalized workflow for a high-throughput screening assay to identify NAMPT modulators.

4. Procedure:

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of test compounds, positive controls (activator), and negative controls (Nampt-IN-10 and DMSO vehicle) into the wells of a 384-well plate.

  • Enzyme Addition: Add the enzyme mix containing NAMPT, NMNAT, and ADH in the assay buffer to all wells.

  • Pre-incubation: Briefly pre-incubate the plate to allow compounds to interact with the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mix containing NAM, PRPP, ATP, and ethanol.

  • Signal Detection: Measure the fluorescence signal over time (kinetic assay) or at a fixed time point after initiation (endpoint assay) using a plate reader.

  • Data Analysis:

    • Calculate the percent activation for each test compound relative to the DMSO control.

    • The signal from wells with Nampt-IN-10 should be significantly lower than the DMSO control, demonstrating the assay's ability to detect NAMPT inhibition.

    • Calculate the Z'-factor using the positive and negative controls to assess the quality and robustness of the HTS assay. Hits are typically defined as compounds that show activation above a certain threshold (e.g., >3 standard deviations of the vehicle control).

Conclusion

This compound is a potent and well-characterized inhibitor of NAMPT, demonstrating significant cytotoxicity in various cancer cell lines. Its primary application lies in preclinical cancer research, particularly as a payload for ADCs. While not an activator itself, its potent inhibitory activity makes it an invaluable tool for HTS assays aimed at discovering novel NAMPT activators, serving as a robust negative control to ensure assay reliability and performance. The provided protocols offer a starting point for utilizing this compound in both cell-based cytotoxicity studies and biochemical high-throughput screening campaigns.

References

Application Notes and Protocols for Measuring NAD+ Depletion with Nampt-IN-10 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a vital coenzyme in cellular metabolism, playing a critical role in redox reactions and as a substrate for enzymes such as sirtuins and poly (ADP-ribose) polymerases (PARPs). The NAD+ salvage pathway is a primary mechanism for maintaining intracellular NAD+ pools, with Nicotinamide Phosphoribosyltransferase (Nampt) being the rate-limiting enzyme. In many cancers, there is an increased dependence on this pathway to meet the high metabolic demands of rapid proliferation, making Nampt an attractive therapeutic target.

Nampt-IN-10 trihydrochloride is a potent inhibitor of Nampt.[1] By blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), this compound effectively depletes intracellular NAD+ levels, leading to an energy crisis and subsequent cell death in susceptible cancer cells.[2][3] These application notes provide detailed protocols for utilizing this compound to measure NAD+ depletion and assess its cellular effects.

Mechanism of Action

This compound targets the Nampt enzyme in the NAD+ salvage pathway. This inhibition blocks the synthesis of NMN, a direct precursor to NAD+. The resulting decline in intracellular NAD+ levels disrupts numerous cellular processes that are dependent on this coenzyme, including ATP production and DNA repair, ultimately triggering cell death.

cluster_pathway NAD+ Salvage Pathway cluster_inhibition Inhibition by Nampt-IN-10 cluster_downstream Downstream Effects Nicotinamide Nicotinamide Nampt Nampt Nicotinamide->Nampt Substrate NMN NMN Nampt->NMN Catalyzes NAD NAD NMN->NAD via NMNAT NAD_Depletion NAD+ Depletion Nampt_IN_10 Nampt-IN-10 Trihydrochloride Nampt_IN_10->Inhibition ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Mechanism of Nampt-IN-10 and its effect on the NAD+ salvage pathway.

Data Presentation

The following tables summarize the cytotoxic activity of this compound and the on-target effect of a related antibody-drug conjugate on cellular NAD+/NADH levels.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTargetIC50 (nM)
A2780-5
CORL23-19
NCI-H526c-Kit expressing2
MDA-MB-453HER2 expressing0.4
NCI-N87HER2 expressing1

Data adapted from Karpov AS, et al. ACS Med Chem Lett. 2018.[1]

Table 2: Effect of an Antibody-Drug Conjugate with a Nampt-IN-10 Payload on NAD+/NADH Levels in GIST-T1 Cells

TreatmentNAD+/NADH Levels (% of Control)
Vehicle Control100%
ADC with Nampt-IN-10 Payload~50%

Data is estimated from the bar graph presented in Karpov AS, et al. ACS Med Chem Lett. 2018, measured at 24 hours post-dosing.[4]

Table 3: Representative Time-Course of NAD+ Depletion by a Nampt Inhibitor (GNE-617)

Time (hours)Intracellular NAD+ Level (% of Control)
0100
2~70
4~40
8~20
16<10
24<5

This table presents illustrative data based on the rapid depletion observed with other potent Nampt inhibitors like GNE-617, which has a reported NAD+ depletion half-life of approximately 8.1 hours.[2][3] A similar rapid depletion is expected with this compound.

Experimental Protocols

The following are detailed protocols for measuring NAD+ depletion in cultured cells treated with this compound. Two common methods are described: an enzymatic cycling assay and LC-MS/MS.

Experimental Workflow Overview

cluster_methods Quantification Methods Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Treatment Treatment with Nampt-IN-10 Cell_Culture->Treatment Extraction Metabolite Extraction Treatment->Extraction Enzymatic_Assay Enzymatic Cycling Assay Extraction->Enzymatic_Assay Method 1 LC_MS LC-MS/MS Analysis Extraction->LC_MS Method 2 Data_Analysis Data Analysis and Normalization Enzymatic_Assay->Data_Analysis LC_MS->Data_Analysis End End Data_Analysis->End

General experimental workflow for measuring NAD+ depletion.
Protocol 1: NAD+ Measurement by Enzymatic Cycling Assay

This method is suitable for higher throughput and relies on an enzymatic reaction where NAD+ is a limiting component, producing a colorimetric or fluorescent signal.

Materials:

  • Cultured cells (e.g., A2780, CORL23)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Acidic Extraction Buffer (e.g., 0.5 M Perchloric Acid)

  • Neutralization Buffer (e.g., 3 M Potassium Carbonate)

  • Commercial NAD+/NADH assay kit (e.g., from Promega, Abcam, or similar)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • NAD+ Extraction:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold Acidic Extraction Buffer to each well.

    • Incubate on ice for 10 minutes.

    • Transfer the cell lysates to microcentrifuge tubes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet protein.

    • Carefully transfer the supernatant to new pre-chilled tubes.

    • Neutralize the extract by adding a calculated volume of Neutralization Buffer to bring the pH to 7-8.

    • Incubate on ice for 10 minutes to precipitate the salt.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C. The supernatant contains the NAD+.

  • NAD+ Quantification:

    • Follow the instructions provided with the commercial NAD+/NADH assay kit.

    • Typically, this involves adding the extracted samples and NAD+ standards to a 96-well plate.

    • Add the master reaction mix from the kit to each well.

    • Incubate the plate at room temperature, protected from light, for the recommended time (usually 1-4 hours).

    • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Subtract the blank reading from all standard and sample readings.

    • Generate a standard curve by plotting the readings of the standards against their known concentrations.

    • Determine the NAD+ concentration in the samples from the standard curve.

    • Normalize the NAD+ concentration to the protein concentration of the initial cell lysate (determined by a BCA or Bradford assay) or to the cell number.

Protocol 2: NAD+ Measurement by LC-MS/MS

This method offers high specificity and sensitivity and can simultaneously measure other metabolites.

Materials:

  • Cultured cells

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Extraction Solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • Internal standards (e.g., ¹³C-labeled NAD+)

  • LC-MS/MS system with a suitable column (e.g., HILIC or C18)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well or 12-well plates and treat as described in Protocol 1.

  • Metabolite Extraction:

    • After treatment, aspirate the medium and wash cells twice with ice-cold PBS.

    • Add a defined volume of pre-chilled Extraction Solvent to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Add the internal standard.

    • Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

  • Sample Processing:

    • Transfer the supernatant to a new tube.

    • Dry the extract completely using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate metabolites using an appropriate chromatographic method.

    • Detect and quantify NAD+ and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for NAD+ and the internal standard.

    • Calculate the concentration of NAD+ in the samples based on a calibration curve generated with known standards.

    • Normalize the NAD+ concentration to the protein concentration or cell number.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Nampt-IN-10 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nampt-IN-10 trihydrochloride is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[1] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[2] Due to their high metabolic rate and proliferation, many cancer cells exhibit a heightened dependence on the NAD+ salvage pathway, making NAMPT an attractive therapeutic target.[1][3] Inhibition of NAMPT by compounds like this compound leads to the depletion of intracellular NAD+ pools, which in turn induces cellular stress, mitochondrial dysfunction, and ultimately, apoptosis.[4][5] This document provides detailed protocols for inducing and quantifying apoptosis using this compound, with a focus on flow cytometric analysis using Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: Apoptosis Induction by NAMPT Inhibition

The primary mechanism by which NAMPT inhibitors induce apoptosis is through the depletion of NAD+. This leads to a cascade of downstream events including:

  • Metabolic Crisis: Reduced NAD+ levels impair ATP production, leading to energy depletion.

  • Oxidative Stress: The depletion of NAD+ and its phosphorylated form, NADP+, compromises cellular antioxidant defense systems, resulting in an accumulation of reactive oxygen species (ROS).[4]

  • Mitochondrial Dysfunction: The combination of energy depletion and oxidative stress triggers the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[4]

  • Caspase Activation: This cascade culminates in the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[6]

Data Presentation

The following table summarizes representative quantitative data on apoptosis induction by a potent NAMPT inhibitor in a cancer cell line after 72 hours of treatment. This data is illustrative of the results that can be obtained using the protocols described below.

Treatment GroupConcentration (nM)Viable Cells (%)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control (DMSO)095.2 ± 2.12.5 ± 0.82.3 ± 0.5
Nampt-IN-101060.7 ± 4.525.1 ± 3.214.2 ± 2.8
Nampt-IN-105025.3 ± 3.848.9 ± 5.125.8 ± 4.5

Note: The data presented are representative and the actual percentages may vary depending on the cell line, treatment duration, and experimental conditions.

Mandatory Visualizations

G cluster_0 Apoptosis Induction cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis cell_culture 1. Seed and Culture Cells treatment 2. Treat with Nampt-IN-10 or Vehicle Control cell_culture->treatment incubation 3. Incubate for Desired Time (e.g., 24-72h) treatment->incubation harvest 4. Harvest Cells (including supernatant) incubation->harvest wash 5. Wash with Cold PBS harvest->wash resuspend 6. Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain 7. Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_stain 8. Incubate for 15 min in the Dark stain->incubate_stain acquire 9. Analyze by Flow Cytometry incubate_stain->acquire analyze 10. Quantify Cell Populations (Viable, Apoptotic, Necrotic) acquire->analyze G Nampt_IN_10 Nampt-IN-10 trihydrochloride NAMPT NAMPT Nampt_IN_10->NAMPT inhibition NAD NAD+ Depletion NAMPT->NAD prevents synthesis of ATP ATP Depletion NAD->ATP leads to ROS Increased ROS NAD->ROS leads to Mito Mitochondrial Dysfunction ATP->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with Nampt-IN-10 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Nampt-IN-10 trihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[2][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic stress and cell death, particularly in cancer cells that have high energy demands and are often highly dependent on the NAMPT pathway.[2][3]

Q2: What are the common applications of this compound?

This compound is primarily used in cancer research. It has shown cytotoxicity in various cancer cell lines.[1] It is also investigated as a novel non-antimitotic payload for antibody-drug conjugates (ADCs).[1]

Q3: How should I store and handle this compound?

For the related compound, Nampt-IN-10 TFA, the powder form is recommended to be stored at -20°C for up to 3 years and at 4°C for up to 2 years. In solvent, it is recommended to be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[4] It is advisable to avoid repeated freeze-thaw cycles of stock solutions and to prepare fresh dilutions for each experiment.[5] The product should be stored in a sealed, protected environment, avoiding moisture.[4]

Q4: In what solvents is this compound soluble?

A related compound, Nampt-IN-10 TFA, is soluble in DMSO at approximately 100 mg/mL.[4] For in vivo studies, various formulations using DMSO, PEG300, Tween80, saline, and corn oil have been described for the TFA salt.[4] It is crucial to ensure complete solubilization of the compound before preparing final dilutions in cell culture media.[5]

Troubleshooting Guide

Issue 1: Lower-than-expected potency or high IC50 value.

Possible Causes:

  • Compound Insolubility: The compound may not be fully dissolved in the experimental medium, leading to a lower effective concentration.

  • Compound Instability: The compound may degrade in the culture medium over long incubation periods.

  • Cell Line Resistance: The cell line used may have a low dependence on the NAMPT pathway for NAD+ synthesis. A common resistance mechanism is the expression of Nicotinate Phosphoribosyltransferase (NAPRT), which allows cells to produce NAD+ from nicotinic acid (NA) via the Preiss-Handler pathway, thus bypassing NAMPT inhibition.[6]

  • Insufficient Incubation Time: The cytotoxic effects of NAMPT inhibitors are often time-dependent and may require prolonged exposure (e.g., 72-96 hours) to achieve significant NAD+ depletion and subsequent cell death.[6]

  • High Cell Seeding Density: High cell density can alter the metabolic state of cells and their sensitivity to metabolic inhibitors.

Troubleshooting Steps:

  • Verify Solubility: Ensure the compound is completely dissolved in a suitable solvent like DMSO before preparing serial dilutions. Visually inspect for any precipitation.

  • Prepare Fresh Solutions: Always prepare fresh dilutions from a concentrated stock solution for each experiment to minimize degradation.[5]

  • Characterize Your Cell Line: Check the expression level of NAPRT in your cell line. Cell lines with low or absent NAPRT expression are generally more sensitive to NAMPT inhibitors.

  • Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation period for your specific cell line.

  • Optimize Cell Seeding Density: Standardize and maintain a consistent cell seeding density across all experiments.

Issue 2: High variability between replicate wells or experiments.

Possible Causes:

  • Inconsistent Cell Seeding: Uneven cell distribution in the wells of a multi-well plate.

  • Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity conditions, leading to variability.

  • Inaccurate Pipetting: Errors in preparing serial dilutions or adding reagents.

  • Compound Precipitation: The compound may precipitate out of solution at higher concentrations or over time.

Troubleshooting Steps:

  • Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding.

  • Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain a humidified environment.

  • Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.

  • Check for Precipitation: Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations.

Issue 3: No cytotoxic effect observed at any concentration.

Possible Causes:

  • Resistant Cell Line: The cell line may be highly resistant due to high NAPRT expression or other compensatory metabolic pathways.

  • Inactive Compound: The compound may have degraded due to improper storage or handling.

  • Incorrect Concentration Range: The tested concentration range may be too low to elicit a response.

Troubleshooting Steps:

  • Use a Positive Control Cell Line: Test the compound on a cell line known to be sensitive to NAMPT inhibitors to verify its activity.

  • Test a Broader Concentration Range: Expand the concentration range of the inhibitor (e.g., from picomolar to high micromolar).

  • Verify Compound Integrity: If possible, verify the purity and integrity of the compound using analytical methods.

Data Presentation

Table 1: Cellular Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (h)Reference
A2780Ovarian Cancer572[1]
CORL23Lung Cancer1972[1]
NCI-H526 (c-Kit expressing)Lung Cancer272[1]
MDA-MB-453 (HER2 expressing)Breast Cancer0.472[1]
NCI-N87 (HER2 expressing)Gastric Cancer172[1]

Experimental Protocols

General Protocol for Cell Viability Assay (e.g., MTS-based)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor.

    • Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Cell Viability Measurement:

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualizations

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT Substrate NAD NAD NMNAT->NAD Energy_Metabolism Energy Metabolism (Glycolysis, TCA Cycle) NAD->Energy_Metabolism Required for DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Required for Signaling Signaling (Sirtuins) NAD->Signaling Required for Nampt_IN_10 Nampt-IN-10 trihydrochloride Nampt_IN_10->NAMPT Inhibits

Caption: NAMPT signaling pathway and mechanism of inhibition.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of Nampt-IN-10 seed_cells->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTS) incubate->add_reagent measure Measure Absorbance add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: General experimental workflow for cell viability assay.

Troubleshooting_Tree cluster_potency Low Potency Solutions cluster_variability High Variability Solutions cluster_no_effect No Effect Solutions issue Inconsistent Results? potency Low Potency / High IC50 issue->potency Yes variability High Variability issue->variability Yes no_effect No Effect issue->no_effect Yes check_solubility Check Solubility & Prepare Fresh Solutions potency->check_solubility check_naprt Check NAPRT Expression potency->check_naprt optimize_time Optimize Incubation Time potency->optimize_time check_seeding Standardize Cell Seeding variability->check_seeding minimize_edge Minimize Edge Effects variability->minimize_edge check_pipetting Verify Pipetting Accuracy variability->check_pipetting positive_control Use Positive Control Cell Line no_effect->positive_control broaden_range Broaden Concentration Range no_effect->broaden_range

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Optimizing Nampt-IN-10 Trihydrochloride Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Nampt-IN-10 trihydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, which is crucial for cellular metabolism and energy production.[3][4] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a cellular energy crisis and ultimately inducing apoptosis in cancer cells.[5]

Q2: What is a recommended starting concentration range for this compound in cell culture?

A2: Based on reported cellular potency, a starting concentration range of 0.1 nM to 1 µM is recommended for most cell lines.[1][6] The half-maximal inhibitory concentration (IC50) for cell viability has been shown to be in the low nanomolar range for several cancer cell lines after 72 hours of treatment.[1][2][6]

Q3: How should I prepare and store this compound?

A3: It is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO. For long-term storage, the solid compound should be stored at -20°C.[7] Stock solutions in DMSO can typically be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8] When preparing working dilutions, ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity.[5]

Q4: How long should I incubate cells with this compound?

A4: The cytotoxic effects of NAMPT inhibitors are often time-dependent. A typical incubation period to observe significant effects on cell viability is 72 hours.[1][2][6] However, depletion of intracellular NAD+ can often be detected at earlier time points (e.g., 24-48 hours).[7] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and assay.[9]

Q5: Why am I not observing the expected cytotoxicity with this compound?

A5: Several factors could contribute to a lack of cytotoxic effect. One common reason is the presence of an alternative NAD+ biosynthesis pathway in the cells, known as the Preiss-Handler pathway, which utilizes nicotinic acid (NA).[10][11] If your cell line expresses high levels of the enzyme Nicotinate Phosphoribosyltransferase (NAPRT), it can bypass the NAMPT inhibition.[8][9] Also, check the composition of your cell culture medium, as some media contain nicotinic acid which can facilitate this resistance.[8] Other factors could include compound instability or suboptimal experimental conditions.[9]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
High IC50 value or low potency Cell line may have a functional Preiss-Handler pathway for NAD+ synthesis.- Check the expression level of NAPRT in your cell line. - Use a cell culture medium that does not contain nicotinic acid.[8] - Consider using a cell line known to be sensitive to NAMPT inhibitors.
Compound instability or degradation.- Prepare fresh dilutions from a stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.[8]
Insufficient incubation time.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[9]
Inconsistent results between experiments Variability in cell seeding density or cell health.- Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase.[8]
Inaccurate drug dilutions.- Prepare fresh serial dilutions for each experiment and ensure thorough mixing.
Contamination of cell culture.- Regularly check for and address any potential microbial contamination.
Compound precipitation in culture medium Poor aqueous solubility of the compound.- Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells.[12] - Visually inspect the medium for any signs of precipitation after adding the compound.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line using a resazurin-based cell viability assay (e.g., CellTiter-Blue).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, perform serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold serial dilution starting from 1 µM).

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add 20 µL of the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Measuring Intracellular NAD+ Levels

This protocol outlines a method to measure the change in intracellular NAD+ levels following treatment with this compound using a commercially available NAD+/NADH assay kit.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • NAD+/NADH Assay Kit (colorimetric or fluorometric)

  • Reagents for protein quantification (e.g., BCA assay kit)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 or 48 hours).

  • Cell Lysis and NAD+ Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells and extract NAD+ according to the specific instructions of the NAD+/NADH assay kit. This typically involves using an acidic extraction buffer for NAD+ measurement.[13][14]

  • NAD+ Quantification:

    • Prepare a standard curve using the NAD+ standard provided in the kit.

    • Add the extracted samples and standards to a 96-well plate.

    • Add the kit's reaction mixture to each well.

    • Incubate the plate at room temperature for the time specified in the kit's protocol.

  • Data Acquisition: Measure the absorbance or fluorescence at the wavelength specified in the kit's manual.

  • Data Analysis: Calculate the NAD+ concentration in the samples using the standard curve. Normalize the NAD+ levels to the protein concentration of each sample.

Visualizations

NAMPT_Signaling_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway Nam Nicotinamide (Nam) NAMPT NAMPT Nam->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Cellular_Processes Cellular Processes (Energy Metabolism, DNA Repair, etc.) NAD->Cellular_Processes Essential Cofactor Nampt_IN_10 Nampt-IN-10 trihydrochloride Nampt_IN_10->NAMPT Inhibits Experimental_Workflow cluster_Preparation Preparation cluster_Treatment_Incubation Treatment & Incubation cluster_Analysis Analysis Cell_Culture 1. Cell Culture (Seed cells in plates) Compound_Prep 2. Compound Preparation (Serial dilutions of Nampt-IN-10) Treatment 3. Cell Treatment (Add compound to cells) Compound_Prep->Treatment Incubation 4. Incubation (e.g., 72 hours) Treatment->Incubation Assay 5. Perform Assay (Cell Viability or NAD+ measurement) Incubation->Assay Data_Analysis 6. Data Analysis (Calculate IC50 or NAD+ levels) Assay->Data_Analysis Troubleshooting_Logic Start Start: Unexpected Experimental Outcome Check_Potency Is the observed IC50 much higher than expected? Start->Check_Potency Check_Variability Are the results inconsistent between experiments? Check_Potency->Check_Variability No Solution_Pathway Investigate Preiss-Handler Pathway (Check NAPRT expression, use NA-free medium) Check_Potency->Solution_Pathway Yes Check_Precipitation Is there visible precipitation of the compound? Check_Variability->Check_Precipitation No Solution_Seeding Standardize Cell Culture Conditions (Consistent seeding density, cell passage) Check_Variability->Solution_Seeding Yes Solution_Stability Review Compound Handling (Prepare fresh dilutions, check storage) Check_Precipitation->Solution_Stability No Solution_Solubility Optimize Compound Formulation (Adjust solvent concentration) Check_Precipitation->Solution_Solubility Yes End Resolved Solution_Pathway->End Solution_Stability->End Solution_Seeding->End Solution_Solubility->End

References

How to improve the solubility of Nampt-IN-10 trihydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Nampt-IN-10 trihydrochloride for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production.[3] Many small molecule inhibitors like Nampt-IN-10 are often lipophilic and exhibit poor aqueous solubility, which can hinder their bioavailability and therapeutic efficacy in in vivo models.[4] Achieving a homogenous and stable solution is critical for accurate dosing and reliable experimental outcomes.

Q2: What are the general strategies to improve the solubility of a poorly water-soluble compound like this compound?

Several techniques can be employed to enhance the solubility of poorly soluble drugs for oral or parenteral administration. These can be broadly categorized as:

  • Physical Modifications: This includes methods like particle size reduction (micronization or nanosizing) to increase the surface area for dissolution.

  • Chemical Modifications: Salt formation is a common and effective method for increasing the dissolution rate of acidic and basic drugs.[5]

  • Formulation-Based Approaches:

    • Co-solvency: Using a mixture of water-miscible solvents to increase solubility.

    • pH Adjustment: Modifying the pH of the vehicle can increase the solubility of ionizable compounds.

    • Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its apparent solubility.

    • Lipid-Based Formulations: Incorporating the drug into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[6][7][8]

Q3: Are there any established formulation protocols for Nampt-IN-10 or similar compounds?

Yes, while specific data for the trihydrochloride salt is limited, formulations for the closely related Nampt-IN-10 TFA (trifluoroacetate) salt are available and provide an excellent starting point. These formulations have been shown to achieve a concentration of at least 2.5 mg/mL.[9]

Troubleshooting Guide: Formulation Issues

IssuePotential CauseSuggested Solution
Precipitation upon addition of aqueous buffer/saline The compound is "crashing out" of the organic co-solvent when the polarity of the solution is increased.1. Decrease the final concentration: Try preparing a more dilute solution. 2. Increase the proportion of organic co-solvents: Be mindful of potential toxicity in your animal model. 3. Use a different formulation strategy: Consider a cyclodextrin-based formulation or a lipid-based suspension.
Cloudy or non-homogenous solution Incomplete dissolution of the compound or excipients.1. Gentle heating and sonication: This can aid in the dissolution process. Ensure the compound is stable at elevated temperatures. 2. pH adjustment: For hydrochloride salts, a slightly acidic pH may improve solubility. 3. Freshly prepare solutions: Some formulations may not be stable over long periods.
Phase separation in lipid-based formulations Immiscibility of components or instability of the emulsion.1. Use of a suitable surfactant: This can help to stabilize the formulation. 2. Homogenization: High-shear mixing or sonication can create a more stable emulsion.
Toxicity or adverse events in animals The vehicle or a high concentration of a particular excipient (e.g., DMSO) may be causing toxicity.1. Reduce the concentration of potentially toxic excipients: Keep the final concentration of DMSO below 10%.[4] 2. Vehicle toxicity study: Run a control group with only the vehicle to assess its tolerability. 3. Explore alternative formulations: Consider formulations with better biocompatibility, such as cyclodextrin-based solutions.

Quantitative Data: Example Formulations for Nampt-IN-10

The following table summarizes established formulations for the related Nampt-IN-10 TFA salt, which can be adapted for the trihydrochloride salt.

Formulation TypeComponentsAchieved Concentration
Co-solvent System 10% DMSO + 40% PEG300 + 5% Tween® 80 + 45% Saline≥ 2.5 mg/mL
Cyclodextrin-Based 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
Oil-Based Suspension 10% DMSO + 90% Corn Oil≥ 2.5 mg/mL

Data adapted from formulations for Nampt-IN-10 TFA.[9]

Experimental Protocols

Protocol 1: Co-solvent Formulation

This protocol is suitable for parenteral administration.

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation: a. Take 100 µL of the 25 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween® 80 and mix until homogenous. d. Add 450 µL of sterile saline and mix thoroughly.

  • Administer the freshly prepared formulation to the animals.

Protocol 2: Cyclodextrin-Based Formulation

This formulation can be an alternative to reduce the amount of organic co-solvents.

  • Prepare a 20% (w/v) solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in sterile saline. Stir until fully dissolved. This may require gentle warming.

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation: a. Take 100 µL of the 25 mg/mL DMSO stock solution. b. Add 900 µL of the 20% SBE-β-CD solution and mix thoroughly.

  • Administer the freshly prepared formulation.

Protocol 3: Oil-Based Suspension for Oral Administration

This protocol is suitable for oral gavage.

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation: a. Take 100 µL of the 25 mg/mL DMSO stock solution. b. Add 900 µL of corn oil. c. Vortex or sonicate until a uniform suspension is achieved.

  • Administer the freshly prepared suspension.

Visualizations

NAMPT_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular eNAMPT eNAMPT TLR4 TLR4 eNAMPT->TLR4 binds NF_kB NF-κB Signaling TLR4->NF_kB Nampt_IN_10 Nampt-IN-10 trihydrochloride iNAMPT iNAMPT Nampt_IN_10->iNAMPT inhibits NAD NAD+ iNAMPT->NAD TGF_beta TGF-β Signaling iNAMPT->TGF_beta activates Apoptosis Apoptosis iNAMPT->Apoptosis inhibition leads to SIRT1 SIRT1 NAD->SIRT1 activates Cell_Metabolism Cellular Metabolism & Energy Production NAD->Cell_Metabolism essential for NMN NMN NMN->NAD Nicotinamide Nicotinamide Nicotinamide->NMN catalyzed by iNAMPT AMPK AMPK SIRT1->AMPK regulates Cell_Metabolism->Apoptosis depletion leads to

Caption: Simplified signaling pathway of Nampt and the mechanism of Nampt-IN-10.

Formulation_Workflow cluster_prep Preparation & Initial Assessment cluster_formulation Formulation Development cluster_optimization Optimization & In Vivo Testing A Determine required dose and administration route B Review physicochemical properties of This compound A->B C Select candidate formulations (Co-solvent, Cyclodextrin, Lipid-based) B->C D Prepare small-scale test formulations C->D E Assess solubility and stability (visual inspection, microscopy) D->E F Is the formulation clear and stable? E->F G Optimize excipient ratios or select alternative formulation F->G No H Conduct vehicle tolerability study in animals F->H Yes G->D I Proceed with in vivo efficacy study H->I

Caption: Experimental workflow for developing an in vivo formulation.

References

Preventing degradation of Nampt-IN-10 trihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of Nampt-IN-10 trihydrochloride to prevent its degradation in solution. Following these recommendations will help ensure the integrity and activity of the compound in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Problem Probable Cause(s) Recommended Solution(s)
Precipitation in stock solution (DMSO) - Incomplete dissolution- Use of low-grade or wet DMSO- Storage at improper temperature- Gently warm the solution to 37°C and vortex to redissolve.- Use fresh, anhydrous, high-purity DMSO for preparing stock solutions.- Store stock solutions at -20°C or -80°C.
Precipitation upon dilution in aqueous buffer - Low aqueous solubility of the compound- Buffer pH is not optimal- High concentration of the compound- Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution (ensure compatibility with your experimental system).- Test a range of pH values for your aqueous buffer to improve solubility.- Prepare a more dilute working solution.
Loss of biological activity - Degradation of the compound due to improper storage- Repeated freeze-thaw cycles of the stock solution- Instability in aqueous working solution- Prepare fresh stock solutions from powder.- Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[1]- Always prepare aqueous working solutions fresh before each experiment and do not store them.[1]
Color change in solution - Chemical degradation or oxidation of the compound- Discard the solution and prepare a fresh one.[1]- Protect solutions from light by using amber vials or wrapping them in foil.[1]- For sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For creating stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. Ensure the DMSO is fresh to minimize potential degradation of the compound. For working solutions, the stock solution can be further diluted in an appropriate aqueous buffer or cell culture medium.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid form of this compound should be stored at -20°C. For long-term storage of stock solutions in DMSO, -80°C is recommended.[1] For short-term storage, -20°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: Can I store this compound in an aqueous working solution?

A3: It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods, as they are more susceptible to hydrolysis and other forms of degradation.[1] You should prepare working solutions fresh from your frozen stock for each experiment.[1]

Q4: How can I check if my this compound solution has degraded?

A4: The most reliable method to assess the integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[1] A change in the solution's color can also be an indicator of degradation.[1]

Q5: My this compound is a trihydrochloride salt. How does this affect its handling?

A5: The trihydrochloride salt form generally enhances the water solubility of a compound. However, solutions of hydrochloride salts can be acidic. It is important to be aware of the final pH of your working solution, as extreme pH values can affect compound stability and experimental outcomes. When preparing solutions, always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as acidic solutions can be corrosive.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a framework for determining the stability of this compound in a specific solvent or buffer.

  • Preparation of Stock Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution in anhydrous, high-purity DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of Test Solutions:

    • Dilute the stock solution to a final concentration of 100 µM in the desired test solvent or buffer (e.g., PBS, cell culture medium).

    • Prepare enough volume to be sampled at multiple time points.

  • Incubation:

    • Aliquot the test solution into separate, sealed vials for each time point and condition.

    • Incubate the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C).

    • Protect one set of samples from light at each temperature to assess photostability.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

    • Immediately freeze the collected samples at -80°C until analysis.

  • Analysis:

    • Thaw the samples and analyze the concentration and purity of this compound using a validated HPLC-UV or LC-MS method.

    • Compare the results to the sample from the 0-hour time point to determine the percentage of degradation.

Visualizations

Troubleshooting Workflow for Nampt-IN-10 Solutions start Start: Issue with Nampt-IN-10 Solution issue What is the issue? start->issue precipitate Precipitation issue->precipitate Precipitation loss_activity Loss of Activity issue->loss_activity Loss of Activity color_change Color Change issue->color_change Color Change precipitate_q In stock or working solution? precipitate->precipitate_q activity_q How was it stored? loss_activity->activity_q color_sol Indicates degradation. Discard and prepare fresh. Protect from light. color_change->color_sol stock_sol Stock Solution: - Use anhydrous DMSO - Warm and vortex - Store at -80°C precipitate_q->stock_sol Stock (DMSO) working_sol Working Solution: - Check buffer pH - Use co-solvents - Lower concentration precipitate_q->working_sol Working (Aqueous) fresh_sol Prepare fresh solutions from powder and aliquot stock to avoid freeze-thaw. activity_q->fresh_sol Multiple freeze-thaws improper_storage Stored in aqueous buffer or for extended periods? activity_q->improper_storage improper_storage->fresh_sol Yes

Caption: Troubleshooting workflow for Nampt-IN-10 solutions.

Experimental Workflow for Stability Assessment prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO prep_test 2. Dilute to 100 µM in Test Buffer prep_stock->prep_test incubate 3. Incubate under Varied Conditions (Temp, Light) prep_test->incubate collect 4. Collect Samples at Time Points incubate->collect analyze 5. Analyze by HPLC or LC-MS collect->analyze results 6. Determine % Degradation analyze->results

Caption: Workflow for assessing compound stability.

Simplified NAMPT Signaling Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Nampt_IN_10 Nampt-IN-10 Trihydrochloride Nampt_IN_10->NAMPT NAD NAD+ NMN->NAD Cellular_Functions Cellular Functions (Metabolism, DNA Repair) NAD->Cellular_Functions

Caption: Role of NAMPT in the NAD+ salvage pathway.

References

Technical Support Center: Overcoming Resistance to Nampt-IN-10 Trihydrochloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to Nampt-IN-10 trihydrochloride in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including metabolism and DNA repair.[2][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic collapse and cell death, particularly in cancer cells with high metabolic demands.[2]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to NAMPT inhibitors like this compound can arise through several mechanisms:

  • Upregulation of Compensatory NAD+ Synthesis Pathways: Cancer cells can upregulate alternative pathways for NAD+ production, thereby bypassing the NAMPT-dependent salvage pathway. The two main compensatory pathways are:

    • The Preiss-Handler pathway, which utilizes nicotinic acid (NA) via the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT).[3][4]

    • The de novo synthesis pathway from tryptophan, involving the enzyme quinolinate phosphoribosyltransferase (QPRT).[5]

  • Mutations in the NAMPT Gene: Acquired mutations in the NAMPT gene can alter the drug-binding site, reducing the inhibitor's efficacy.[6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump the inhibitor out of the cell.

  • Metabolic Reprogramming: Resistant cells may adapt their metabolism to become less reliant on the NAMPT-mediated salvage pathway.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance.[7]

Q4: What are some strategies to overcome resistance to this compound?

A4: A primary strategy to overcome resistance is through synergistic drug combinations. Combining this compound with other anti-cancer agents can create synthetic lethality. A promising combination is with PARP (poly(ADP-ribose) polymerase) inhibitors. NAMPT inhibition depletes NAD+, the substrate for PARP enzymes, which are crucial for DNA repair. This dual assault on NAD+ metabolism and DNA repair can be highly effective in cancer cells.[2][8] Other potential combination therapies include BRAF inhibitors and HDAC inhibitors.[9]

Q5: How do I assess if the combination of this compound and another drug is synergistic?

A5: The synergy of a drug combination can be quantitatively assessed by calculating the Combination Index (CI) using the Chou-Talalay method.[10][11] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[10] Software such as CompuSyn can be used to calculate CI values from dose-response data.[12][13]

Troubleshooting Guides

Experimental Issue Potential Cause(s) Recommended Solution(s)
Inconsistent IC50 values for this compound 1. Incomplete solubilization of the compound. 2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 3. Variation in cell seeding density. 4. Contamination of cell culture.1. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing dilutions. 2. Prepare fresh dilutions for each experiment from a concentrated stock solution stored at -80°C in aliquots. 3. Optimize and maintain a consistent cell seeding density for all experiments. 4. Regularly check cell cultures for any signs of contamination.
No or minimal cytotoxic effect observed 1. The cell line may be intrinsically resistant (e.g., high expression of NAPRT). 2. The concentration range of the inhibitor is too low. 3. Insufficient incubation time. 4. Presence of NAD+ precursors (nicotinic acid or tryptophan) in the cell culture medium.1. Characterize the expression levels of NAPRT and QPRT in your cell line via Western blot or qPCR. Consider using a cell line known to be sensitive to NAMPT inhibitors as a positive control. 2. Perform a broader dose-response experiment with a wider range of concentrations. 3. Increase the incubation time (e.g., 72-96 hours), as the effects of NAMPT inhibition can be delayed. 4. Use a defined culture medium with known concentrations of NAD+ precursors, or a medium lacking nicotinic acid.
High variability in synergy experiments 1. Suboptimal drug concentration ratios. 2. Inaccurate cell counting and seeding. 3. Issues with the viability assay.1. Determine the optimal fixed ratio of the two drugs based on their individual IC50 values. 2. Ensure accurate and consistent cell counting and seeding in each well. 3. Validate the cell viability assay and ensure it is in the linear range for your cell numbers.
Difficulty in generating a resistant cell line 1. The initial drug concentration is too high, leading to widespread cell death. 2. The incremental dose increase is too rapid. 3. The parental cell line is highly sensitive and unable to develop resistance.1. Start with a low concentration of this compound (e.g., IC20-IC30). 2. Increase the drug concentration gradually, allowing the cells to adapt and recover between dose escalations. 3. Consider using a different parental cell line or a longer duration for the resistance development protocol.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
A2780Ovarian Cancer5[1]
CORL23Lung Cancer19[1]
NCI-H526Small Cell Lung Cancer2[1]
MDA-MB-453Breast Cancer0.4[1]
NCI-N87Gastric Cancer1[1]

Table 2: Example of Synergistic Effect of a NAMPT Inhibitor (FK866) and a PARP Inhibitor (Olaparib) in Glioblastoma Cell Lines

Cell LineFK866 IC50 (nM)Olaparib IC50 (µM)Combination Index (CI) at 50% effectInterpretationReference(s)
U251~5~20< 1Synergy[14]
U87~10~25< 1Synergy[14]

Note: Data for specific synergistic interactions with this compound is limited in publicly available literature. The above table serves as an example of the expected synergistic effect between NAMPT and PARP inhibitors.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines
  • Initial Culture and IC50 Determination: Culture the parental cancer cell line in standard growth medium. Determine the IC50 value of this compound for the parental cells using a cell viability assay.

  • Initial Drug Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC20 or IC30.[15]

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.[7]

  • Monitoring: At each dose increase, closely monitor the cells for signs of stress and cell death. Allow the surviving cells to repopulate the culture vessel.

  • Repeat Dose Escalation: Continue this stepwise increase in drug concentration until the cells are able to proliferate in a significantly higher concentration of this compound compared to the initial IC50. This process may take several months.

  • Characterization of Resistant Line: Once a resistant population is established, confirm the degree of resistance by determining the new IC50 value of this compound.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to maintain a stable stock.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound (and the combination drug, if applicable) in culture medium. Treat the cells with single agents or in combination at various concentrations for a specified period (e.g., 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Protocol 3: Western Blot Analysis for Resistance Markers
  • Protein Extraction: Culture sensitive and resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[16][17]

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAMPT, NAPRT, QPRT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Visualizations

cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Inhibition Inhibition cluster_Resistance Resistance Mechanisms cluster_Synergy Synergistic Combination NAM Nicotinamide NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD PARP PARP NAD->PARP Substrate Apoptosis Apoptosis Nampt_IN_10 Nampt-IN-10 Trihydrochloride Nampt_IN_10->NAMPT NAPRT NAPRT (Preiss-Handler Pathway) NAPRT->NMN QPRT QPRT (De Novo Pathway) QPRT->NMN NAMPT_mut NAMPT Mutation NA Nicotinic Acid NA->NAPRT Trp Tryptophan Trp->QPRT PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP DNA_damage DNA Damage PARP->DNA_damage Repair DNA_damage->Apoptosis

Caption: Signaling pathways of Nampt-IN-10 action and resistance.

cluster_workflow Experimental Workflow for Assessing Synergy start Start determine_ic50 Determine IC50 of Nampt-IN-10 & Drug B (Single Agents) start->determine_ic50 dose_matrix Design Dose-Response Matrix (Fixed Ratio) determine_ic50->dose_matrix treat_cells Treat Cancer Cells with Single Agents & Combinations dose_matrix->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay calculate_ci Calculate Combination Index (CI) using CompuSyn viability_assay->calculate_ci analyze_results Analyze Results calculate_ci->analyze_results synergy Synergy (CI < 1) analyze_results->synergy additive Additive (CI = 1) analyze_results->additive antagonism Antagonism (CI > 1) analyze_results->antagonism

Caption: Workflow for evaluating drug synergy.

References

Minimizing off-target effects of Nampt-IN-10 trihydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure the successful application of Nampt-IN-10 trihydrochloride in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for cellular metabolism, DNA repair, and various signaling pathways.[2][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic stress and cell death, particularly in cancer cells with high metabolic demands.[2][4]

Q2: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and experimental conditions. Reported values are in the low nanomolar range, indicating high potency.

Cell LineIC50 (nM)
A2780 (Ovarian Cancer)5
CORL23 (Lung Cancer)19
NCI-H526 (c-Kit expressing)2
MDA-MB-453 (HER2 expressing)0.4
NCI-N87 (HER2 expressing)1
[Source: MedChemExpress, Karpov AS, et al. ACS Med Chem Lett. 2018][1]

Q3: How can I differentiate between on-target and potential off-target cytotoxic effects of this compound?

A nicotinic acid (NA) rescue experiment is the most effective method to distinguish between on-target NAMPT inhibition and off-target effects.[5] On-target cytotoxicity caused by NAD+ depletion can be reversed by providing cells with NA, which allows for NAD+ synthesis through the alternative Preiss-Handler pathway, bypassing NAMPT.[5][6] If the observed cytotoxicity is not rescued by NA, it may be indicative of off-target effects.[5]

Q4: What is the significance of the Preiss-Handler pathway in experiments with this compound?

The Preiss-Handler pathway is an alternative route for NAD+ synthesis that utilizes nicotinic acid (NA) as a precursor and is dependent on the enzyme Nicotinate Phosphoribosyltransferase (NAPRT1).[3][5] Cell lines with high expression of NAPRT1 may exhibit resistance to NAMPT inhibitors like this compound because they can bypass the NAMPT blockade to produce NAD+.[3] Therefore, it is crucial to know the NAPRT1 status of your cell line.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value or no cytotoxic effect observed.

Possible Cause Troubleshooting Steps
Cell line resistance Check the expression level of NAPRT1 in your cell line. High NAPRT1 expression allows cells to bypass NAMPT inhibition. Consider using a cell line known to be sensitive to NAMPT inhibitors or with low NAPRT1 expression.[3]
Insufficient incubation time The cytotoxic effects of NAMPT inhibitors are often delayed and require prolonged exposure to deplete NAD+ pools. Perform a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal incubation period for your specific cell line.
Compound instability or insolubility Ensure complete solubilization of this compound in a suitable solvent like DMSO before preparing final dilutions. Prepare fresh dilutions for each experiment from a concentrated stock solution and avoid repeated freeze-thaw cycles.
Incorrect concentration range Perform a broader dose-response curve, from picomolar to high micromolar, to ensure you are testing within the effective range.

Issue 2: Significant cytotoxicity observed in normal or non-cancerous cell lines.

Possible Cause Troubleshooting Steps
On-target toxicity Healthy cells that are highly metabolically active may also be sensitive to NAMPT inhibition. Perform a nicotinic acid (NA) rescue experiment. If NA rescues the cells, the toxicity is on-target.[5]
Off-target effects If NA does not rescue the cytotoxicity, it may be due to off-target effects. It is important to assess the selectivity of your inhibitor. While specific kinase screening data for Nampt-IN-10 is not publicly available, highly selective NAMPT inhibitors should show minimal off-target kinase activity. Consider testing the compound against a kinase panel to identify potential off-target interactions.[7]

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Steps
Variability in cell culture conditions Maintain consistent cell passage numbers, seeding densities, and media composition. Some media formulations may contain nicotinamide, which can interfere with the inhibitor.
Compound handling Prepare fresh dilutions of this compound for each experiment to avoid degradation. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Experimental Protocols

Protocol 1: Intracellular NAD+/NADH Measurement Assay (e.g., using NAD/NADH-Glo™ Assay)

This protocol outlines the general steps for measuring intracellular NAD+ and NADH levels to confirm the on-target activity of this compound.

  • Cell Seeding: Seed cells in a 96-well white-walled, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of this compound and vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Lysis: After incubation, remove the culture medium. Lyse the cells according to the manufacturer's protocol of the chosen NAD/NADH assay kit.

  • NAD+/NADH Detection: Follow the manufacturer's instructions to measure total NAD+/NADH or individual NAD+ and NADH levels. This typically involves adding a detection reagent and measuring luminescence or fluorescence after a specific incubation time.

  • Data Analysis: Calculate the NAD+ and NADH concentrations based on a standard curve. Normalize the values to cell number or protein concentration.

Protocol 2: Nicotinic Acid (NA) Rescue Experiment

This experiment is crucial for distinguishing on-target from off-target effects.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment Groups: Prepare the following treatment groups:

    • Vehicle control

    • This compound alone (at a concentration that induces significant cytotoxicity, e.g., 5x IC50)

    • Nicotinic acid alone (e.g., 10 µM)

    • This compound + Nicotinic acid

  • Incubation: Incubate the cells for a duration sufficient to observe cytotoxicity with the inhibitor alone (e.g., 72-96 hours).

  • Cell Viability Assay: Measure cell viability using a standard method such as CellTiter-Glo®, MTS, or crystal violet staining.

  • Data Analysis: Compare the cell viability in the group treated with both the inhibitor and NA to the group treated with the inhibitor alone. A significant increase in viability in the co-treated group indicates an on-target effect.

Visualizations

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_preiss_handler Preiss-Handler Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD NaAD NaAD NMNAT->NaAD Cellular_Functions Cellular_Functions NAD->Cellular_Functions Energy Metabolism, DNA Repair, Signaling Nampt_IN_10 Nampt-IN-10 trihydrochloride Nampt_IN_10->NAMPT Nicotinic_Acid Nicotinic Acid NAPRT1 NAPRT1 Nicotinic_Acid->NAPRT1 NaMN NaMN NAPRT1->NaMN NaMN->NMNAT NAD_Synthase NAD_Synthase NaAD->NAD_Synthase NAD_Synthase->NAD

Caption: Mechanism of action of this compound and the alternative NAD+ synthesis pathway.

Troubleshooting_Workflow cluster_potency Low Potency Troubleshooting cluster_toxicity_mitigation Toxicity Troubleshooting start Start: Unexpected Experimental Outcome check_potency Is IC50 higher than expected? start->check_potency check_toxicity Is there high toxicity in normal cells? check_potency->check_toxicity No check_naprt1 Check NAPRT1 expression check_potency->check_naprt1 Yes rescue_exp Perform Nicotinic Acid (NA) Rescue Experiment check_toxicity->rescue_exp Yes end Optimized Experiment check_toxicity->end No time_course Perform time-course (48-96h) check_naprt1->time_course check_compound Verify compound stability & solubility time_course->check_compound check_compound->end rescue_result Does NA rescue cytotoxicity? rescue_exp->rescue_result on_target Effect is ON-TARGET rescue_result->on_target Yes off_target Potential OFF-TARGET effect rescue_result->off_target No on_target->end selectivity_profiling Consider selectivity profiling (e.g., kinase panel) off_target->selectivity_profiling selectivity_profiling->end

References

Adjusting incubation time for optimal Nampt-IN-10 trihydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Nampt-IN-10 trihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound?

The ideal incubation time for this compound is highly dependent on the specific cell line, its metabolic rate, and the experimental endpoint being measured (e.g., NAD+ depletion, cell viability, or downstream signaling events). While cytotoxicity assays have utilized a 72-hour incubation period[1][2], shorter or longer times may be necessary to observe the desired effect in your specific model. For NAD+ depletion assays, a shorter incubation of 6-24 hours may be sufficient, whereas assessing cell death may require 48-72 hours or even longer[3]. A time-course experiment is strongly recommended to determine the optimal incubation period for your experimental setup.

Q2: I am not observing the expected level of cytotoxicity with this compound. What are some potential causes?

Several factors can contribute to a lack of expected cytotoxicity:

  • Suboptimal Incubation Time: The incubation period may be too short for the compound to induce significant cell death. Consider extending the incubation time to 48, 72, or even 96 hours.[4]

  • Inappropriate Concentration: The concentration of this compound may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the IC50 value in your model.

  • Cell Line-Specific Resistance: Some cell lines exhibit intrinsic or acquired resistance to NAMPT inhibitors.[4] This can be due to a highly active alternative NAD+ synthesis pathway, such as the Preiss-Handler pathway.[4][5]

  • Compound Stability and Solubility: Ensure that this compound has been properly stored and is completely solubilized. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock solution and avoid repeated freeze-thaw cycles.[4]

Q3: My results are inconsistent between experiments. What are some common variables to check?

Inconsistent results can often be traced back to subtle variations in experimental conditions:

  • Cell Seeding Density: The density at which cells are seeded can influence their metabolic state and, consequently, their response to metabolic inhibitors.[4] It is important to optimize and maintain a consistent cell seeding density across all experiments.

  • Cellular Conditions: Factors like cell passage number, confluency, and the specific composition of the cell culture medium can impact cellular metabolism and the effectiveness of NAMPT inhibitors.[3]

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is maintained at a non-toxic level for your cell line (typically below 0.5%).[3]

Troubleshooting Guides

Issue 1: Determining the Optimal Incubation Time

This guide provides a systematic approach to identifying the most effective incubation period for this compound in your cell-based assays.

Experimental Workflow for Incubation Time Optimization

G cluster_0 Phase 1: Initial Time-Course Experiment cluster_1 Phase 2: Refined Time-Course (Optional) A Seed cells at a consistent density in multiple plates B Treat with a fixed, effective concentration of Nampt-IN-10 (e.g., 5x IC50) A->B C Incubate for a range of time points (e.g., 6, 12, 24, 48, 72, 96 hours) B->C D Measure the desired endpoint (e.g., NAD+ levels or cell viability) at each time point C->D E Plot the results to identify the time point with the optimal response D->E F Select a narrower range of time points around the optimal time identified in Phase 1 E->F If a more precise time point is needed G Repeat the experiment with finer time intervals F->G H Confirm the optimal incubation time G->H

Caption: Workflow for optimizing incubation time.

Data Interpretation:

Time Point (Hours)NAD+ Level (% of Control)Cell Viability (% of Control)
675%95%
1250%85%
2425%70%
4815%50%
7210%30%
9610%25%

This is example data and will vary by cell line and experimental conditions.

Issue 2: Cell Line Appears Resistant to this compound

If you observe limited efficacy of this compound, your cell line may possess resistance mechanisms. This guide will help you investigate and potentially overcome this resistance.

Understanding NAMPT Inhibition and Resistance Pathways

G cluster_0 NAD+ Salvage Pathway cluster_1 Preiss-Handler Pathway (Resistance) NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD Sirtuins_PARPs Sirtuins, PARPs, etc. NAD->Sirtuins_PARPs Cellular Functions Nampt_IN_10 Nampt-IN-10 Nampt_IN_10->NAMPT NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT NaMN Nicotinic Acid Mononucleotide NAPRT->NaMN NaMN->NAD

Caption: NAMPT signaling and resistance pathway.

Troubleshooting Steps:

  • Characterize NAPRT Expression: Determine the expression level of Nicotinate Phosphoribosyltransferase (NAPRT) in your cell line.[4] High NAPRT expression can allow cells to bypass NAMPT inhibition by utilizing nicotinic acid (NA) to synthesize NAD+.[4][5]

  • Use NA-Free Medium: If your cells are NAPRT-positive, consider using a cell culture medium that lacks nicotinic acid to prevent the rescue effect.[4]

  • Co-treatment with a NAPRT Inhibitor: In NAPRT-positive cells, co-treatment with a NAPRT inhibitor, such as 2-hydroxynicotinic acid (2-HNA), may sensitize them to this compound.[5]

Experimental Protocols

Protocol 1: Dose-Response and Cell Viability Assay

This protocol details how to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., MTS, MTT, or a luminescent ATP-based assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 0.1 nM to 1 µM. Include a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.[1][2]

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][2][4]

  • Endpoint Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Measurement of Intracellular NAD+/NADH Levels

This protocol describes how to measure changes in intracellular NAD+/NADH levels following treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • This compound stock solution

  • Commercially available NAD+/NADH assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the cell viability assay protocol.

  • Incubation: Incubate for the desired time points (e.g., 6, 12, 24 hours) to observe changes in NAD+ levels.[3]

  • Cell Lysis and Extraction: At the end of the incubation, lyse the cells and extract the NAD+/NADH according to the assay kit manufacturer's protocol.

  • Assay Procedure: Prepare a standard curve using the provided NAD+ or NADH standards. Add the extracted samples and standards to a 96-well plate and add the reaction mixture from the kit.[4]

  • Measurement: Incubate the plate at room temperature for the recommended time and then measure the absorbance or fluorescence using a microplate reader.[4]

  • Data Analysis: Calculate the concentrations of NAD+ and NADH in the samples by comparing their readings to the standard curve. Normalize the values to cell number or protein concentration.[4]

Quantitative Data Summary

CompoundCell LineAssayIncubation TimeIC50 (nM)Reference
Nampt-IN-10A2780Cytotoxicity72 h5[1]
Nampt-IN-10CORL23Cytotoxicity72 h19[1]
Nampt-IN-10NCI-H526 (c-Kit expressing)Cytotoxicity72 h2[1]
Nampt-IN-10MDA-MB-453 (HER2 expressing)Cytotoxicity72 h0.4[1]
Nampt-IN-10NCI-N87 (HER2 expressing)Cytotoxicity72 h1[1]

References

Dealing with high cytotoxicity of Nampt-IN-10 trihydrochloride at low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nampt-IN-10 trihydrochloride. The information addresses common issues, particularly the observation of high cytotoxicity at low concentrations.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during your experiments with this compound.

Issue 1: Observed cytotoxicity is significantly higher than expected, even at low nanomolar concentrations.

  • Possible Cause 1: High sensitivity of the cell line.

    • Suggested Solution: Different cell lines exhibit varying levels of dependence on the NAMPT-mediated NAD+ salvage pathway.[1] Cells with low basal NAD+ levels or high metabolic rates may be particularly sensitive to NAMPT inhibition.[1] It is recommended to perform a dose-response curve to determine the precise IC50 value for your specific cell line. Start with a much lower concentration range than initially planned.

  • Possible Cause 2: Incorrect compound concentration.

    • Suggested Solution: Meticulously verify the calculations for your stock solution and all subsequent dilutions.[1] Ensure that the compound is fully dissolved in the appropriate solvent, as precipitates can lead to inaccurate concentrations.[2][3]

  • Possible Cause 3: Off-target effects.

    • Suggested Solution: While this compound is a potent NAMPT inhibitor, extremely high concentrations may lead to off-target effects.[1] Ensure you are working within a concentration range relevant to NAMPT inhibition to minimize the risk of confounding results.[1]

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Variability in cell seeding density.

    • Suggested Solution: Ensure a uniform cell seeding density across all wells of your assay plate. Cells should be in the logarithmic growth phase during the experiment.[4]

  • Possible Cause 2: Compound instability or poor solubility.

    • Suggested Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[5] If you observe any precipitation in your stock or working solutions, sonication or gentle warming may be used to aid dissolution.[2] For in vivo studies, consider using a formulation vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline to improve solubility.[6]

Issue 3: Rescue experiments with NAD+ precursors are not effective.

  • Possible Cause 1: Insufficient concentration of the rescue agent.

    • Suggested Solution: Perform a dose-response experiment for the rescue agent (e.g., NMN, NAD+, or Nicotinic Acid) in the presence of a fixed concentration of this compound to determine the optimal rescue concentration.[1]

  • Possible Cause 2: Degradation of the rescue agent.

    • Suggested Solution: NAD+ and its precursors can be unstable in solution.[1] Prepare fresh solutions of these rescue agents for each experiment.[1]

  • Possible Cause 3: Cell line is deficient in the necessary metabolic pathway for the rescue agent.

    • Suggested Solution: If using Nicotinic Acid (NA) for rescue, be aware that its effectiveness depends on the expression and activity of the enzyme Nicotinate Phosphoribosyltransferase (NAPRT).[1][7] Cells that are NAPRT-deficient will not be rescued by NA supplementation.[7] You can assess the NAPRT status of your cells using qPCR or Western blot.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[4] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide.[4][8] By inhibiting NAMPT, this compound depletes the intracellular NAD+ pool.[4] This depletion leads to a metabolic crisis, increased reactive oxygen species (ROS), impaired DNA repair, and altered sirtuin activity, ultimately resulting in cell cycle arrest and apoptosis, particularly in cancer cells that have a high demand for NAD+.[1][4]

Q2: Why is this compound so potent at low concentrations?

A2: The high potency of this compound is attributed to its efficient inhibition of the NAMPT enzyme, which is critical for the survival of many cancer cells.[4][9] These cells are often highly reliant on the NAMPT-mediated NAD+ salvage pathway to meet their high metabolic and energetic demands.[4] Therefore, even a slight disruption of this pathway by a potent inhibitor can lead to significant cytotoxicity.

Q3: What are the primary strategies to mitigate the cytotoxicity of this compound in an experimental setting?

A3: The primary strategy to counteract the on-target cytotoxicity of this compound is to replenish the intracellular NAD+ pool.[1] This can be achieved by supplementing the cell culture medium with NAD+ precursors that bypass the NAMPT-catalyzed step. These include:

  • Nicotinamide Mononucleotide (NMN): The direct product of the NAMPT reaction.

  • Nicotinamide Riboside (NR): A precursor that can be converted to NMN.

  • Nicotinic Acid (NA): Can be used by the Preiss-Handler pathway to generate NAD+, provided the cells express the enzyme NAPRT.[1][10]

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[11] This stock solution should be stored at -80°C for long-term stability.[5] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.[5] For in vivo applications, specific formulations with co-solvents may be necessary to ensure solubility and stability.[3][6]

Quantitative Data

Table 1: Cellular Potency of this compound in Various Cancer Cell Lines

Cell LineTarget AntigenIC50 (nM)Reference
A2780-5[2][3][4][9]
CORL23-19[2][3][4][9]
NCI-H526c-Kit expressing2[3][4][9]
MDA-MB453HER2 expressing0.4[3][4][9]
NCI-N87HER2 expressing1[3][4][9]

Experimental Protocols

Protocol 1: Cellular Cytotoxicity Assay (MTT-based)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of this compound.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.[4]

    • Perform a serial dilution of the compound in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 0 to 1 µM).[2][4]

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells.[4][12]

  • Incubation:

    • Incubate the treated cells for a specified period, typically 72 hours, in a humidified incubator at 37°C with 5% CO2.[2][4]

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12]

    • Add 10 µL of the MTT solution to each well.[12]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Plot the results as a dose-response curve to determine the IC50 value.

Visualizations

NAMPT_Signaling_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> PPi Nampt_IN_10 Nampt-IN-10 Trihydrochloride Nampt_IN_10->NAMPT NAD NAD+ NMN->NAD Metabolism Energy Metabolism (Glycolysis, Respiration) NAD->Metabolism DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Sirtuins Sirtuin Activity NAD->Sirtuins Cell_Death Cell Cycle Arrest & Apoptosis Metabolism->Cell_Death DNA_Repair->Cell_Death Sirtuins->Cell_Death

Caption: Mechanism of this compound induced cytotoxicity.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of This compound Incubate_24h->Prepare_Compound Treat_Cells Treat cells with compound Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_3h Incubate for 3 hours Add_MTT->Incubate_3h Solubilize Solubilize formazan crystals Incubate_3h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Troubleshooting_Flowchart Start High cytotoxicity at low concentrations observed Check_Concentration Verify stock and dilution calculations Start->Check_Concentration Concentration_OK Calculations are correct? Check_Concentration->Concentration_OK Fix_Concentration Correct calculations and repeat Concentration_OK->Fix_Concentration No Perform_Dose_Response Perform detailed dose-response curve with lower concentrations Concentration_OK->Perform_Dose_Response Yes Cell_Line_Sensitivity Consider high cell line sensitivity to NAMPT inhibition Perform_Dose_Response->Cell_Line_Sensitivity Rescue_Experiment Perform rescue experiment with NAD+ precursors (NMN, NA) Perform_Dose_Response->Rescue_Experiment Rescue_Successful Rescue successful? Rescue_Experiment->Rescue_Successful On_Target_Effect Cytotoxicity is likely on-target Rescue_Successful->On_Target_Effect Yes Off_Target_Effect Consider potential off-target effects or other cellular stressors Rescue_Successful->Off_Target_Effect No

Caption: Troubleshooting decision tree for high cytotoxicity.

References

Technical Support Center: Control Experiments for Validating Nampt-IN-10 Trihydrochloride Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments with Nampt-IN-10 trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial cofactor for numerous cellular processes, including energy metabolism and DNA repair.[4][5][6] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic stress and cell death, particularly in rapidly proliferating cancer cells that have a high demand for NAD+.[1][2]

Q2: What are the expected effects of this compound on cancer cells?

A2: Treatment with this compound is expected to induce cytotoxicity in various cancer cell lines.[1][2] This is primarily due to the depletion of the cellular NAD+ pool, which in turn inhibits NAD+-dependent enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs), ultimately leading to cell cycle arrest and apoptosis.[7]

Q3: How can I confirm that the observed effects in my experiment are specifically due to NAMPT inhibition?

A3: To confirm the on-target effects of this compound, you should perform a rescue experiment by supplementing the culture medium with nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction. If the cytotoxic effects of this compound are reversed or significantly reduced in the presence of NMN, it strongly suggests that the observed phenotype is a direct result of NAMPT inhibition.

Q4: Are there any known resistance mechanisms to NAMPT inhibitors like this compound?

A4: Yes, a key resistance mechanism is the expression of Nicotinate Phosphoribosyltransferase (NAPRT), which allows cells to synthesize NAD+ from nicotinic acid via the Preiss-Handler pathway, thus bypassing the NAMPT-dependent salvage pathway.[8] Cell lines with high NAPRT expression may be less sensitive to NAMPT inhibitors.[8]

Troubleshooting Guide

Problem 1: I am not observing the expected cytotoxicity with this compound.

  • Possible Cause 1: Compound Solubility and Stability.

    • Troubleshooting Tip: Ensure complete solubilization of this compound in a suitable solvent like DMSO before preparing final dilutions in your cell culture medium.[8] It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[8]

  • Possible Cause 2: Cell Line-Specific Differences.

    • Troubleshooting Tip: The sensitivity of a cell line to a NAMPT inhibitor is highly dependent on its metabolic profile, particularly its reliance on the NAMPT-mediated salvage pathway for NAD+ biosynthesis.[8] Characterize the expression levels of NAPRT in your cell line, as high expression can confer resistance.[8]

  • Possible Cause 3: Suboptimal Experimental Conditions.

    • Troubleshooting Tip: Optimize and maintain a consistent cell seeding density, as this can influence the metabolic state of the cells.[8] Also, perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the appropriate incubation time for your specific cell line.[9]

Problem 2: I am observing high variability between my replicate wells in cell viability assays.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Troubleshooting Tip: Ensure your cell suspension is homogenous before and during plating to ensure an equal number of cells are seeded in each well.

  • Possible Cause 2: Edge Effects.

    • Troubleshooting Tip: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of the inhibitor. To mitigate this, consider not using the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Possible Cause 3: Bubbles in Wells.

    • Troubleshooting Tip: Check for and remove any air bubbles in the wells before taking absorbance or fluorescence readings, as they can interfere with the measurements.

Problem 3: I am observing significant cell death, but the decrease in total NAD+ levels is not as substantial as expected.

  • Possible Cause 1: Off-Target Effects.

    • Troubleshooting Tip: While this compound is a potent NAMPT inhibitor, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. Perform a dose-response curve and try to use the lowest effective concentration.

  • Possible Cause 2: Rapid NAD+ Turnover.

    • Troubleshooting Tip: Some cell lines have a very high rate of NAD+ consumption and recycling.[8] It may be necessary to use higher concentrations of the inhibitor or longer incubation times to observe a significant decrease in NAD+ levels.[8]

  • Possible Cause 3: Assay Sensitivity and Timing.

    • Troubleshooting Tip: Ensure that the NAD+ detection assay you are using is sensitive enough to detect the expected changes.[9] The timing of the measurement is also critical; consider performing a time-course experiment to identify the point of maximal NAD+ depletion.

Quantitative Data

Table 1: In Vitro Efficacy of this compound

Cell LineIC50 (nM)
A2780 (Ovarian Cancer)5[1][2][3]
CORL23 (Lung Cancer)19[1][2][3]
NCI-H526 (Small Cell Lung Cancer, c-Kit expressing)2[1]
MDA-MB-453 (Breast Cancer, HER2 expressing)0.4[1]
NCI-N87 (Gastric Cancer, HER2 expressing)1[1]

Experimental Protocols

Cellular NAD+/NADH Level Assay

This protocol provides a general guideline for measuring the intracellular ratio of NAD+ to NADH. Commercially available kits are recommended for their reliability and ease of use.

Materials:

  • NAD+/NADH Assay Kit (e.g., Promega NAD/NADH-Glo™ Assay)[10]

  • 96-well white-walled, clear-bottom assay plates

  • Microplate reader with luminescence detection capabilities

  • This compound

  • Cell culture medium and reagents

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-72 hours).

  • Sample Preparation:

    • To measure total NAD+ and NADH, lyse the cells according to the kit manufacturer's instructions.[11][12]

    • To measure NADH only, pretreat the lysate to decompose NAD+.[11][12]

  • Assay Reaction: Add the assay reagent from the kit to each well and incubate as recommended by the manufacturer.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the NAD+ and NADH concentrations based on a standard curve. The NAD+/NADH ratio can then be determined.

Western Blot Analysis for PARP Cleavage

This protocol is for detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against PARP (that recognizes both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound and a positive control for apoptosis (e.g., staurosporine, etoposide).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.[13][14]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts, mix with Laemmli buffer, and boil.

    • Separate the proteins by SDS-PAGE.[13]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[13][15]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.[13]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection:

    • Wash the membrane and add the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.[13] Full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

Visualizations

NAMPT_Signaling_Pathway NAMPT-Mediated NAD+ Salvage Pathway and Inhibition cluster_pathway NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NMNAT NMNAT NMN->NMNAT NAD+ NAD+ NAD_depletion NAD+ Depletion NAD+->NAD_depletion NAMPT->NMN ATP -> ADP NMNAT->NAD+ ATP -> PPi Nampt-IN-10 Nampt-IN-10 Trihydrochloride Nampt-IN-10->NAMPT Inhibits Metabolic_Stress Metabolic Stress NAD_depletion->Metabolic_Stress Cell_Death Cell Death (Apoptosis) Metabolic_Stress->Cell_Death

Caption: NAMPT signaling pathway and mechanism of Nampt-IN-10 action.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Cell Treatment with Nampt-IN-10 Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of PARP cleavage.

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

A Head-to-Head Comparison of NAMPT Inhibitors: Nampt-IN-10 Trihydrochloride vs. FK866

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology due to its rate-limiting role in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Cancer cells, with their heightened metabolic demands, are particularly reliant on this pathway for cellular energy and signaling. This guide provides a detailed comparison of two potent NAMPT inhibitors, Nampt-IN-10 trihydrochloride and the well-characterized FK866, to inform preclinical research and drug development strategies.

Performance Data: A Quantitative Comparison

The following tables summarize the in vitro potency of this compound and FK866 against various cancer cell lines. It is important to note that the data presented are compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Potency (IC50) of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
A2780Ovarian Cancer5[1]
CORL23Lung Cancer19[1]
NCI-H526Small Cell Lung Cancer2[1]
MDA-MB-453Breast Cancer0.4[1]
NCI-N87Gastric Cancer1[1]
Table 2: In Vitro Potency (IC50 and Ki) of FK866 in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Ki (nM)
HepG2Liver Carcinoma~1[2][3]0.3[2][4]
SW480Colorectal Cancer14.3[5]-
LoVoColorectal Cancer32.7[5]-
HCC1806Triple-Negative Breast Cancer<1 (redox effect saturation)[6]-
U251Glioblastoma~40-
KP4Pancreatic Cancer- (Sensitizes to metformin)[7]-
PANC-1Pancreatic Cancer- (Sensitizes to metformin)[7]-

Mechanism of Action

This compound acts as a potent inhibitor of the NAMPT enzyme, disrupting the synthesis of nicotinamide mononucleotide (NMN), a key precursor to NAD+. This leads to the depletion of cellular NAD+ pools, triggering an energy crisis and inducing apoptosis in cancer cells. It has been investigated as a payload for antibody-drug conjugates (ADCs), suggesting its high potency.[1]

FK866 is a well-characterized, highly specific, and non-competitive inhibitor of NAMPT.[2][4] It binds to the nicotinamide-binding pocket of the enzyme, but not at the same site as the substrate, leading to a conformational change that inhibits enzyme activity.[4] This non-competitive inhibition results in a gradual but profound depletion of intracellular NAD+, leading to delayed apoptotic cell death.[2][3]

Signaling Pathways and Experimental Workflows

The inhibition of NAMPT initiates a cascade of events stemming from NAD+ depletion, impacting cellular metabolism, DNA repair, and survival signaling.

NAMPT_Signaling_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Inhibitors NAMPT Inhibitors cluster_Downstream Downstream Effects of NAD+ Depletion Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN ATP to ADP NMNAT NMNAT NMN->NMNAT NAD NAD NMNAT->NAD ATP to PPi PARP PARP Activity NAD->PARP NAD->PARP Sirtuins Sirtuin Activity NAD->Sirtuins NAD->Sirtuins Glycolysis Glycolysis / ATP Production NAD->Glycolysis NAD->Glycolysis Inhibitor1 Nampt-IN-10 Inhibitor1->NAMPT Inhibitor2 FK866 Inhibitor2->NAMPT DNA_Repair DNA Repair PARP->DNA_Repair PARP->DNA_Repair Gene_Silencing Gene Silencing Sirtuins->Gene_Silencing Sirtuins->Gene_Silencing Energy_Crisis Cellular Energy Crisis Glycolysis->Energy_Crisis Glycolysis->Energy_Crisis Apoptosis Apoptosis DNA_Repair->Apoptosis Inhibition DNA_Repair->Apoptosis Energy_Crisis->Apoptosis Energy_Crisis->Apoptosis

Caption: The NAMPT signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Conceptual) Start Cancer Cell Lines Treatment Treat with Nampt-IN-10 or FK866 Start->Treatment Biochem_Assay Biochemical NAMPT Inhibition Assay Treatment->Biochem_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Treatment->Viability_Assay IC50_Biochem Determine Biochemical IC50 Biochem_Assay->IC50_Biochem IC50_Cellular Determine Cellular IC50 Viability_Assay->IC50_Cellular Xenograft Establish Tumor Xenograft Model IC50_Cellular->Xenograft Lead Compound Selection Dosing Administer Inhibitor or Vehicle Control Xenograft->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Efficacy Evaluate Antitumor Efficacy Monitoring->Efficacy

References

NMN Rescue Experiments: Validating the On-Target Activity of Nampt-IN-10 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the on-target activity of a novel inhibitor is a critical step in its validation. This guide provides a comprehensive overview of the nicotinamide (B372718) mononucleotide (NMN) rescue experiment protocol, specifically tailored for the potent NAMPT inhibitor, Nampt-IN-10 trihydrochloride. By comparing the cellular effects of this compound in the presence and absence of NMN, researchers can definitively attribute its cytotoxic and metabolic effects to the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT).

This compound is a potent inhibitor of NAMPT, a key enzyme in the NAD+ salvage pathway.[1][2] Inhibition of NAMPT leads to the depletion of cellular NAD+, a critical cofactor for numerous cellular processes, including energy metabolism and DNA repair, ultimately triggering cell death in cancer cells that are highly dependent on this pathway.[3] The NMN rescue experiment serves to confirm that the observed effects of this compound are a direct consequence of NAMPT inhibition. By supplying cells with NMN, the downstream product of the NAMPT-catalyzed reaction, the cytotoxic effects of the inhibitor should be reversed if it is acting on-target.[3][4]

Comparative Analysis of NAMPT Inhibitor Effects with NMN Rescue

The following table summarizes representative data from studies with other potent NAMPT inhibitors, such as OT-82 and KPT-9274, demonstrating the efficacy of NMN in rescuing cellular viability. This data provides a benchmark for the expected outcomes of an NMN rescue experiment with this compound.

Treatment GroupCell Viability (% of Control)NAD+ Levels (% of Control)Apoptosis (% of Annexin V Positive Cells)
Vehicle Control100%100%5%
This compound (IC50 concentration)~50%Significantly DecreasedSignificantly Increased
This compound + NMN (1 mM)~90-100%Restored to near-control levelsReduced to near-control levels

Note: The above data is representative and based on findings with other NAMPT inhibitors.[5][6] Actual results with this compound may vary depending on the cell line and experimental conditions.

Key Experimental Protocols

A thorough validation of this compound's on-target effects involves a series of well-defined experimental protocols.

Protocol 1: Cell Viability Assay

This assay measures the dose-dependent effect of this compound on cell proliferation and cytotoxicity.[3]

Materials:

  • Target cancer cell line

  • Complete culture medium (e.g., RPMI or DMEM with 10% FBS)

  • This compound

  • NMN (Nicotinamide Mononucleotide)

  • DMSO (cell culture grade)

  • White, clear-bottom 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Cell Treatment: Treat cells with varying concentrations of this compound. For the rescue group, co-administer a fixed concentration of NMN (e.g., 1 mM).[5]

  • Incubation: Incubate the plate for 72 to 96 hours.

  • Assay Measurement: Use the CellTiter-Glo® Luminescent Cell Viability Assay kit according to the manufacturer's instructions to measure luminescence, which is proportional to the number of viable cells.[3]

Protocol 2: Cellular NAD+ Level Assay

This assay confirms the on-target effect of the inhibitor by measuring the depletion of intracellular NAD+ levels.[4]

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound

  • NMN

  • NAD/NADH assay kit

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound with or without NMN for a defined period. Subsequently, lyse the cells to extract intracellular metabolites.

  • NAD+ Quantification: Use a commercially available NAD/NADH assay kit to measure NAD+ levels.

  • Data Analysis: Normalize NAD+ levels to protein concentration for each sample and compare the levels in inhibitor-treated cells to vehicle-treated and rescue groups.

Visualizing the Pathway and Workflow

To further clarify the underlying mechanisms and experimental design, the following diagrams illustrate the NAMPT signaling pathway and the NMN rescue experiment workflow.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN PRPP NAD NAD+ NMN->NAD NMNAT Downstream Cellular Processes (Energy Metabolism, DNA Repair) NAD->Downstream Inhibitor Nampt-IN-10 trihydrochloride Inhibitor->NAMPT NMN_rescue NMN (Rescue) NMN_rescue->NAD

Caption: The NAMPT signaling pathway and the point of inhibition by this compound, with NMN serving as the rescue molecule.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (72-96h) cluster_assays Endpoint Assays Cell Seeding Cell Seeding 24h Incubation 24h Incubation Cell Seeding->24h Incubation Control Vehicle Control Inhibitor Nampt-IN-10 Rescue Nampt-IN-10 + NMN Viability Cell Viability Assay (CellTiter-Glo) Control->Viability NAD_level NAD+ Level Assay Control->NAD_level Apoptosis Apoptosis Assay (Caspase-Glo) Control->Apoptosis Inhibitor->Viability Inhibitor->NAD_level Inhibitor->Apoptosis Rescue->Viability Rescue->NAD_level Rescue->Apoptosis

References

A Comparative Guide to Alternatives for Nampt-IN-10 Trihydrochloride in NAMPT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, making it a compelling target for cancer therapy. Nampt-IN-10 trihydrochloride is a known inhibitor of this enzyme. This guide provides an objective comparison of its performance with alternative NAMPT inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate compound for their studies.

Executive Summary

The inhibition of NAMPT leads to the depletion of cellular NAD+, a crucial coenzyme for numerous cellular processes, including energy metabolism and DNA repair. This depletion ultimately results in cancer cell death.[1][2][3] While this compound is an effective inhibitor, several alternatives, including the well-characterized compounds FK866 and GMX1778 (also known as CHS-828), as well as newer agents like OT-82 and KPT-9274, offer a range of potencies and properties. The choice of inhibitor can significantly impact experimental outcomes, with factors such as cellular potency, enzymatic inhibition, and potential toxicities playing a crucial role.

Comparative Performance of NAMPT Inhibitors

The following tables summarize the quantitative data for this compound and its key alternatives, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical and Cellular Potency of NAMPT Inhibitors

CompoundTargetAssay TypeIC50KiCell LineCellular Potency (IC50)Source
This compound NAMPTBiochemical--A27805 nMMedChemExpress
CORL2319 nMMedChemExpress
FK866 NAMPTCell-free enzymatic0.09 nM0.3-0.4 nM (noncompetitive)A27801.4 nM (proliferation)[4]
1.60 ± 0.32 nmol/LHCT1163.0 nM (proliferation)[4][5]
HepG22.21 ± 0.21 nmol/L (viability)[5]
GMX1778 (CHS-828) NAMPTCoupled-enzyme assay< 25 nM-HeLa-[4]
OT-82 NAMPTCell viability--Hematopoietic cancer cell lines (average)2.89 nM[3][4]
Non-hematopoietic cancer cell lines (average)13.03 nM[3][4]
KPT-9274 NAMPTCell-free enzymatic~120 nM-Caki-1600 nM[6]

Table 2: Overview of Key Characteristics of NAMPT Inhibitors

CompoundKey FeaturesNotable Toxicities
This compound Potent cellular activity.Limited publicly available toxicity data.
FK866 Highly potent, non-competitive inhibitor; extensive preclinical and clinical data available.Thrombocytopenia, gastrointestinal issues, potential for retinal and cardiac toxicities.[7][8][9]
GMX1778 (CHS-828) First-generation inhibitor with significant preclinical investigation.Thrombocytopenia, gastrointestinal symptoms, retinal toxicity.[7][8]
OT-82 High potency, particularly in hematological malignancies; reported to have a better safety profile regarding cardiac, neurological, and retinal toxicities in preclinical studies.[8][9]Hematopoietic and lymphoid organ toxicities are dose-limiting.[8][9]
KPT-9274 Dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).Poor bioavailability and potential for unacceptable toxicity have been noted for some earlier NAMPT inhibitors in clinical trials.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of NAMPT inhibitors. Below are representative protocols for key experiments.

Biochemical NAMPT Inhibition Assay (Coupled-Enzyme Fluorogenic Assay)

This assay measures the direct inhibition of the NAMPT enzyme.

  • Principle: This is a three-step enzymatic reaction that quantifies the production of NAD+, which is then converted to a fluorescent signal.[4]

  • Materials:

    • Purified recombinant NAMPT enzyme

    • NAMPT assay buffer

    • ATP solution

    • Nicotinamide (NAM)

    • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

    • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

    • Alcohol dehydrogenase (ADH)

    • Ethanol

    • Test inhibitor compounds

    • 96-well or 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • Add the purified NAMPT enzyme to each well of the microplate.

    • Add the test inhibitor dilutions to the respective wells. Include positive (no inhibitor) and negative (no NAMPT enzyme) controls.

    • Initiate the reaction by adding a substrate mixture containing NAM, PRPP, and ATP.[4]

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[4]

    • Add the coupling enzymes (NMNAT and ADH) and ethanol. This converts the NMN product to NAD+ and then to the fluorescent NADH.[4][11]

    • Incubate to allow for signal development.

    • Measure fluorescence at an excitation wavelength of ~340-360 nm and an emission wavelength of ~460 nm.[4][11]

    • Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

Cellular Viability Assay

This assay assesses the effect of NAMPT inhibitors on cancer cell proliferation and survival.

  • Principle: Cell viability is determined by measuring the metabolic activity of living cells, for example, by quantifying ATP levels.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test inhibitor compounds

    • 96-well white, clear-bottom microplates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.[6]

    • Prepare serial dilutions of the test inhibitor in the culture medium.

    • Treat the cells with the inhibitor dilutions and incubate for a specified period (e.g., 72 to 96 hours).[6]

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well to induce cell lysis and initiate the luminescent reaction.[6]

    • Mix on an orbital shaker for 2 minutes and incubate for 10 minutes to stabilize the signal.[6]

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by plotting the dose-response curve.

Intracellular NAD+ Level Measurement

This assay confirms the on-target effect of the inhibitor by measuring the depletion of intracellular NAD+.

  • Principle: NAD+ levels are quantified using an enzymatic cycling reaction where NAD+ is a limiting component, and the reaction rate is proportional to the amount of NAD+ in the sample.[12]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test inhibitor compounds

    • NAD/NADH quantification kit

    • Microplate reader (absorbance or fluorescence)

  • Procedure:

    • Seed and treat cells with the inhibitor as described in the cell viability assay.

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using an acidic extraction buffer (e.g., 0.5 M HClO4) to extract NAD+.[12]

    • Neutralize the samples.

    • Follow the instructions of the NAD/NADH quantification kit, which typically involves adding a master reaction mix to the samples.[12]

    • Incubate the plate at room temperature, protected from light.[12]

    • Measure the absorbance or fluorescence at the recommended wavelength.[12]

    • Determine the NAD+ concentration from a standard curve and normalize to cell number or protein concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the NAMPT signaling pathway and a general experimental workflow for evaluating NAMPT inhibitors.

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_effects Downstream Effects cluster_inhibition Inhibition NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Metabolism Energy Metabolism (Glycolysis, TCA Cycle) NAD->Metabolism DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Sirtuins Sirtuins (Gene Silencing, etc.) NAD->Sirtuins Cell_Death Cell Death (Apoptosis) Inhibitor NAMPT Inhibitor (e.g., Nampt-IN-10) Inhibitor->NAMPT

Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Direct Enzyme Inhibition) Cell_Viability Cell Viability Assay (IC50 Determination) NAD_Measurement Intracellular NAD+ Measurement (On-Target Effect) Apoptosis_Assay Apoptosis Assay (Mechanism of Cell Death) Xenograft_Model Xenograft Tumor Model (Efficacy) Apoptosis_Assay->Xenograft_Model Toxicity_Study Toxicity Studies (Safety Profile) PK_PD Pharmacokinetics/ Pharmacodynamics Start Compound Selection Start->Biochemical_Assay

Caption: A general workflow for the evaluation of NAMPT inhibitors.

References

Unveiling the Selectivity of Nampt-IN-10 Trihydrochloride: A Comparative Analysis of Cross-Reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its potential for off-target effects and ensuring a favorable therapeutic window. This guide provides a comparative analysis of the cross-reactivity of Nampt-IN-10 trihydrochloride, a potent Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitor, with other enzymes. Due to the limited publicly available cross-reactivity data for this compound, this guide utilizes data from a well-characterized and structurally distinct NAMPT inhibitor, LSN3154567, as a representative example to illustrate the principles and methodologies of selectivity profiling.

This compound, also identified as compound 4 in scientific literature, has demonstrated significant potency in cellular assays, with IC50 values of 5 nM and 19 nM in A2780 and CORL23 cell lines, respectively.[1][2][3] It has been investigated as a novel, non-antimitotic payload for antibody-drug conjugates (ADCs).[1][4][5] While its on-target efficacy is established, a comprehensive understanding of its interactions with other enzymes is crucial for its development as a therapeutic agent.

Comparative Selectivity Profile

To provide a framework for evaluating the selectivity of NAMPT inhibitors, the following table summarizes the cross-reactivity data for the representative NAMPT inhibitor LSN3154567 against a panel of human kinases. This data is crucial for identifying potential off-target interactions that could lead to unforeseen side effects.

Enzyme Target Inhibitor IC50 (nM) Assay Type Notes
NAMPT LSN3154567 3.1 Biochemical Assay Primary target
CSF1RLSN3154567~840Kinase Panel ScreenOff-target activity observed at significantly higher concentrations than the primary target.
>100 Other Human KinasesLSN3154567≥ 1000Kinase Panel Screen (CEREP)No significant activity observed against a broad panel of kinases, indicating high selectivity.[6]

This table presents data for LSN3154567 as a representative example due to the absence of publicly available, detailed cross-reactivity data for this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NAMPT signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD PARPs PARPs NAD->PARPs Sirtuins Sirtuins NAD->Sirtuins Redox Redox Reactions NAD->Redox Inhibitor Nampt-IN-10 Trihydrochloride Inhibitor->NAMPT

Caption: NAMPT signaling pathway and point of inhibition.

Experimental_Workflow cluster_screening Selectivity Screening Workflow start Test Compound (e.g., Nampt-IN-10) primary_assay Primary Target Assay (NAMPT activity) start->primary_assay broad_panel Broad Kinase Panel (e.g., >100 kinases) start->broad_panel data_analysis Data Analysis (IC50 determination) primary_assay->data_analysis broad_panel->data_analysis selectivity_profile Selectivity Profile (Comparison of on-target vs. off-target potency) data_analysis->selectivity_profile

Caption: Experimental workflow for inhibitor selectivity profiling.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor specificity. Below are representative protocols for key experiments.

NAMPT Enzymatic Activity Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified NAMPT.

  • Principle: The assay measures the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction, or a downstream product in a coupled reaction.

  • Materials:

    • Purified recombinant human NAMPT enzyme

    • Nicotinamide (NAM)

    • Phosphoribosyl pyrophosphate (PRPP)

    • ATP

    • Reaction buffer (e.g., Tris-HCl, MgCl2)

    • Test compound (this compound)

    • Detection reagents (e.g., coupled enzyme system leading to a fluorescent or colorimetric readout)

  • Procedure:

    • The test compound is serially diluted to various concentrations.

    • The NAMPT enzyme is incubated with the test compound for a defined period.

    • The enzymatic reaction is initiated by the addition of substrates (NAM and PRPP).

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method.

    • IC50 values are calculated by fitting the dose-response data to a suitable model.

Kinase Selectivity Profiling

This broad screening assay evaluates the activity of the test compound against a large panel of kinases to identify potential off-target interactions.

  • Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by each kinase in the panel. This is often performed by specialized contract research organizations (CROs).

  • Materials:

    • A panel of purified human kinases (e.g., CEREP Kinase panel).[6]

    • Specific substrates and ATP for each kinase.

    • Test compound.

    • Assay plates and detection reagents (e.g., radiometric, fluorescence, or luminescence-based).

  • Procedure:

    • The test compound is typically assayed at one or two fixed concentrations (e.g., 1 µM and 10 µM) in the initial screen.

    • For each kinase, the enzyme, its specific substrate, and ATP are incubated with the test compound.

    • The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified using an appropriate detection method.

    • The percent inhibition of each kinase by the test compound is calculated.

    • For any significant "hits" (inhibition above a certain threshold), a full dose-response curve is generated to determine the IC50 value.

Conclusion

While specific cross-reactivity data for this compound is not extensively available in the public domain, the analysis of representative NAMPT inhibitors like LSN3154567 suggests that high selectivity for NAMPT over other enzymes, particularly kinases, is achievable. The provided experimental protocols offer a robust framework for researchers to conduct their own selectivity profiling of this compound or other novel inhibitors. Such data is critical for advancing the preclinical and clinical development of these promising therapeutic candidates. Researchers are encouraged to consult the primary literature, such as the work by Karpov et al., for foundational information on specific compounds.[1][4][5]

References

The Synergistic Power of NAMPT Inhibition: A Comparative Guide for Cancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the inhibition of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) has emerged as a promising strategy. By depleting the cellular pool of NAD+, a critical coenzyme for redox reactions and a substrate for enzymes involved in DNA repair and signaling, NAMPT inhibitors can trigger metabolic collapse and cell death in cancer cells, which often exhibit elevated NAMPT expression. While the standalone efficacy of NAMPT inhibitors is under continued investigation, their true potential may lie in synergistic combinations with other anticancer agents.

This guide provides a comparative overview of the synergistic effects observed when combining NAMPT inhibitors with other classes of cancer drugs. Although direct synergistic data for the specific compound Nampt-IN-10 trihydrochloride is not yet publicly available, the information presented here for other well-characterized NAMPT inhibitors provides a strong rationale for similar combination strategies. This compound is a potent NAMPT inhibitor with IC50 values of 5 nM and 19 nM in A2780 and CORL23 cell lines, respectively, and has been identified as a potential payload for antibody-drug conjugates (ADCs).[1]

Comparative Analysis of Synergistic Combinations

The therapeutic efficacy of NAMPT inhibitors can be significantly enhanced when used in combination with other anticancer drugs. This is often due to a multi-pronged attack on cancer cell vulnerabilities, such as DNA repair mechanisms, metabolic pathways, and apoptotic signaling. The following sections compare the synergistic interactions of NAMPT inhibitors with key classes of anticancer agents.

Table 1: Synergistic Combinations with NAMPT Inhibitors
Combination PartnerCancer Type(s)Observed Synergistic EffectReference NAMPT Inhibitor(s)
PARP Inhibitors Triple-Negative Breast Cancer, Ovarian CancerEnhanced cancer cell killing through dual depletion of NAD+ pools, leading to catastrophic DNA damage and metabolic collapse.[2][3][4][5][6][7]FK866, Olaparib
NQO1-Targeting Agents Non-Small Cell Lung Cancer, Pancreatic AdenocarcinomaIncreased production of reactive oxygen species (ROS) and further depletion of NAD(P)H, leading to heightened oxidative stress and apoptosis.[8][9][10]FK866, β-lapachone
HDAC Inhibitors Neuroendocrine Tumors, LeukemiaMarked metabolic stress leading to cell death, potentially overcoming initial drug resistance.[11][12][13]GMX-1778, Romidepsin
BH3 Mimetics Triple-Negative Breast CancerIncreased mitochondrial apoptotic priming, sensitizing cancer cells to apoptosis induced by BH3 mimetics.[3][14]FK866, GPP78, ABT-263, S63845

Mechanistic Insights into Synergistic Actions

The synergistic outcomes detailed above are underpinned by distinct yet often interconnected molecular mechanisms. Understanding these pathways is crucial for the rational design of combination therapies.

Synergy with PARP Inhibitors

The combination of NAMPT inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors exemplifies a powerful synthetic lethal strategy.[3] PARP enzymes, critical for DNA repair, are highly dependent on NAD+ as a substrate.

Figure 1: Synergistic mechanism of NAMPT and PARP inhibitors.

By inhibiting NAMPT, the primary pathway for NAD+ regeneration is blocked. Concurrently, DNA damage (either endogenous or induced by chemotherapy) activates PARP, which consumes the already limited NAD+ supply. This dual assault leads to a catastrophic depletion of NAD+, impairing DNA repair and energy metabolism, ultimately resulting in cancer cell death.[3][4]

Synergy with NQO1-Targeting Agents

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme often overexpressed in cancer cells. Certain compounds can be bioactivated by NQO1 to generate reactive oxygen species (ROS), inducing oxidative stress and cell death.

Nampt_Inhibitor NAMPT Inhibitor (e.g., Nampt-IN-10) NAMPT NAMPT Nampt_Inhibitor->NAMPT Inhibits NAD_synthesis NAD+ Synthesis NAMPT->NAD_synthesis NAD_pool Cellular NAD+/NADH Pool NAD_synthesis->NAD_pool Cell_Death Synergistic Cell Death NAD_pool->Cell_Death Depletion Contributes to NQO1_Agent NQO1-Targeting Agent (e.g., β-lapachone) NQO1 NQO1 NQO1_Agent->NQO1 Activates NQO1->NAD_pool Consumes NADH ROS Reactive Oxygen Species (ROS) NQO1->ROS Generates ROS->Cell_Death Induces

Figure 2: Synergistic mechanism of NAMPT inhibitors and NQO1-targeting agents.

The synergy arises from the fact that NQO1-mediated redox cycling consumes NAD(P)H, further depleting the NAD+ pool that is already diminished by the NAMPT inhibitor. This combined effect exacerbates oxidative stress and pushes the cancer cell towards apoptosis.[8][9][10]

Experimental Protocols

To enable researchers to validate and build upon these findings, detailed methodologies for key experiments are provided below.

Cell Viability and Synergy Analysis
  • Cell Culture and Drug Treatment:

    • Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the NAMPT inhibitor (e.g., this compound) and the combination drug in culture medium.

    • Treat the cells with single agents or in combination at various concentrations for a specified period (e.g., 72 hours). Include a vehicle-treated control group.

  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • After the treatment period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Synergy Analysis (Combination Index - CI):

    • Calculate the fraction of affected cells for each drug concentration and combination.

    • Utilize software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis for Mechanistic Studies
  • Protein Extraction:

    • Treat cells with the drug combinations as described above for the desired time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., PARP, cleaved caspase-3, γH2AX for DNA damage) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

A Cell Seeding (96-well plates) B Drug Treatment (Single agents & combinations) A->B C Incubation (e.g., 72 hours) B->C D Cell Viability Assay (e.g., CellTiter-Glo) C->D F Protein Extraction (for Western Blot) C->F E Synergy Analysis (CompuSyn, CI values) D->E G Western Blotting (Mechanistic Markers) F->G

Figure 3: General experimental workflow for synergy studies.

Conclusion

The inhibition of NAMPT presents a compelling avenue for cancer therapy, and its synergistic potential with other targeted agents is a particularly exciting area of research. While further studies are needed to specifically delineate the synergistic combinations for this compound, the robust preclinical data for other NAMPT inhibitors in combination with PARP inhibitors, NQO1-targeting agents, HDAC inhibitors, and BH3 mimetics provide a strong foundation for future investigations. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate these efforts and accelerate the development of novel, effective combination therapies for cancer.

References

A Structural Showdown: Comparing Nampt-IN-10 Trihydrochloride to Other Potent NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors is both promising and complex. These molecules, by targeting a key enzyme in the NAD+ salvage pathway, hold significant potential in oncology and other therapeutic areas. This guide provides a detailed, data-driven comparison of Nampt-IN-10 trihydrochloride with other prominent NAMPT inhibitors, focusing on their structural differences, inhibitory potencies, and the experimental frameworks used for their evaluation.

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Cancer cells, with their high metabolic demands, are particularly reliant on the NAMPT-mediated salvage pathway for NAD+ regeneration. This dependency makes NAMPT a prime target for therapeutic intervention. This compound is a potent NAMPT inhibitor, and understanding its performance relative to other inhibitors like FK866, CHS-828, GNE-617, and OT-82 is crucial for advancing drug discovery efforts.

Quantitative Comparison of Inhibitor Potency

The efficacy of a NAMPT inhibitor is determined by its ability to inhibit the enzyme's activity (biochemical potency) and to exert its effect within a cellular context (cellular potency). The following tables summarize the available quantitative data for this compound and its counterparts.

Table 1: Biochemical Inhibitory Potency against NAMPT

InhibitorBiochemical IC50 (nM)Inhibition Constant (Ki) (nM)
Nampt-IN-10 series compound 9[1]Not Reported
FK8660.09 - 1.60[2][3]0.4[4]
CHS-828 (GMX1778)< 25[2]Not Reported
GNE-6175[2]Not Reported
OT-82Not ReportedNot Reported

Note: The biochemical IC50 for the Nampt-IN-10 series is based on a structurally related compound from the same chemical series.[1]

Table 2: Cellular Inhibitory Potency (IC50) in Cancer Cell Lines

InhibitorA2780 (Ovarian)CORL23 (Lung)Other Cell Lines
This compound 5 nM[5]19 nM[5]NCI-H526 (Lung): 2 nM, MDA-MB-453 (Breast): 0.4 nM, NCI-N87 (Gastric): 1 nM[5]
FK866~10 nM[1]Not ReportedHepG2, 95-D, A549, U2OS, U266 (various cancers)[3]
CHS-828 (GMX1778)Not ReportedNot ReportedVarious hematological and solid tumor cell lines[6]
GNE-61710 nM[1]Not ReportedMiaPaCa2, PC3, HT1080, U251, HCT116 (various cancers): < 10 nM[1]
OT-82Not ReportedNot ReportedHematological malignancies: IC50 = 2.89 ± 0.47 nM[1]

Structural Basis of Inhibition

The binding of these inhibitors to the NAMPT active site is a key determinant of their potency. While a co-crystal structure of this compound with NAMPT is not publicly available, analysis of related compounds and other inhibitors reveals common structural motifs and interactions.

NAMPT inhibitors typically occupy a tunnel-shaped cavity at the dimer interface of the enzyme.[7] This tunnel encompasses the binding site for the natural substrate, nicotinamide. The potency of these inhibitors is often dictated by their ability to form key interactions with amino acid residues within this pocket, such as π-stacking with Phe193 and Tyr18, and hydrogen bonds with residues like Asp219.[8] For instance, the crystal structure of FK866 in complex with NAMPT reveals hydrophobic interactions with Arg349, which are absent in some less potent analogs.[3] The design of Nampt-IN-10 and its analogs likely leverages these structural insights to achieve high potency.

Signaling Pathways and Experimental Workflows

The inhibition of NAMPT triggers a cascade of cellular events stemming from the depletion of NAD+. This disruption of cellular metabolism ultimately leads to cancer cell death.

NAMPT_Signaling_Pathway NAMPT Signaling and Inhibition Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Effects of NAD+ Depletion Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARP (DNA Repair) NAD->PARP Sirtuins Sirtuins (Gene Silencing) NAD->Sirtuins Glycolysis Glycolysis (ATP Production) NAD->Glycolysis CellDeath Cell Death (Apoptosis) PARP->CellDeath DNA Damage Accumulation Sirtuins->CellDeath Altered Gene Expression Glycolysis->CellDeath Energy Crisis Inhibitor NAMPT Inhibitors (e.g., Nampt-IN-10) Inhibitor->NAMPT Inhibition

Caption: Inhibition of NAMPT disrupts the NAD+ salvage pathway, leading to cellular consequences that promote cancer cell death.

The evaluation of NAMPT inhibitors follows a standardized workflow, beginning with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess their effects on cancer cell viability and NAD+ levels.

Experimental_Workflow General Experimental Workflow for NAMPT Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation BiochemicalAssay Biochemical Assay (NAMPT Enzyme Inhibition, IC50) CellularAssay Cell-Based Assays (Cell Viability, IC50) BiochemicalAssay->CellularAssay NAD_Measurement Intracellular NAD+ Level Measurement CellularAssay->NAD_Measurement Xenograft Xenograft Models (Tumor Growth Inhibition) NAD_Measurement->Xenograft Pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->Pharmacokinetics Start Compound Synthesis & Characterization Start->BiochemicalAssay

Caption: A typical workflow for the preclinical evaluation of novel NAMPT inhibitors.

Experimental Protocols

1. NAMPT Enzymatic Inhibition Assay (Coupled-Enzyme Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified NAMPT.

  • Principle: The production of NMN by NAMPT is coupled to a series of enzymatic reactions that ultimately generate a fluorescent or colorimetric signal.

  • Materials:

    • Recombinant human NAMPT enzyme

    • Nicotinamide (NAM)

    • 5-phosphoribosyl-1-pyrophosphate (PRPP)

    • ATP

    • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

    • Alcohol dehydrogenase (ADH)

    • Ethanol

    • Resazurin (for fluorescent readout) or a tetrazolium salt like WST-1 (for colorimetric readout)

    • Diaphorase (for resazurin-based assay)

    • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and BSA)

    • Test compounds (e.g., this compound) and a positive control (e.g., FK866)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well or 384-well plate, add the NAMPT enzyme to the assay buffer.

    • Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a substrate mixture containing NAM, PRPP, and ATP.

    • Simultaneously or subsequently, add the coupling enzymes (NMNAT, ADH) and their respective substrates (ethanol, resazurin/diaphorase or WST-1).

    • Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).

    • Measure the fluorescence (e.g., Ex/Em = 560/590 nm for resorufin) or absorbance (e.g., 450 nm for WST-1 formazan) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Cell Viability Assay (e.g., using CellTiter-Glo® or MTT)

This assay measures the effect of the NAMPT inhibitor on the proliferation and viability of cancer cells.

  • Principle: The metabolic activity of viable cells is quantified by measuring ATP levels (CellTiter-Glo®) or the reduction of a tetrazolium salt (MTT).

  • Materials:

    • Cancer cell line of interest (e.g., A2780)

    • Complete cell culture medium

    • Test compounds and a positive control

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent)

    • Luminometer or spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal development.

    • Measure the luminescence or absorbance using the appropriate plate reader.

    • Normalize the data to the vehicle-treated control cells to calculate the percentage of cell viability.

    • Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates potent anti-proliferative activity in various cancer cell lines, with IC50 values in the low nanomolar range. Its biochemical potency, inferred from a closely related analog, is also in the single-digit nanomolar range, placing it among the most potent NAMPT inhibitors discovered. A direct structural comparison through co-crystallography would provide further insights into its specific binding interactions and could guide the design of next-generation inhibitors with improved efficacy and safety profiles. The standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of this compound and other emerging NAMPT inhibitors.

References

Safety Operating Guide

Proper Disposal of Nampt-IN-10 Trihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory personnel are advised to adhere to the following procedures for the safe disposal of Nampt-IN-10 trihydrochloride, a potent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor. Due to its cytotoxic nature, this compound requires classification and handling as hazardous chemical waste to ensure personnel safety and environmental protection.

This compound is a highly potent research compound, and while a specific Safety Data Sheet (SDS) is not publicly available, data from related NAMPT inhibitors indicate hazards such as acute oral toxicity, skin and eye irritation, and respiratory irritation. As a cytotoxic agent, it is designed to inhibit cell growth and can pose significant health risks upon exposure. Therefore, all waste contaminated with this compound must be managed through a dedicated hazardous waste stream.

I. Personal Protective Equipment (PPE)

Before handling this compound or its waste, personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-resistant, disposable (e.g., nitrile). Two pairs should be worn.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified, with side shields.
Body Protection Laboratory CoatDisposable or dedicated, impermeable gown.
Respiratory Protection Face MaskA properly fitted N95 or higher-rated respirator is recommended, especially when handling the powder form.

II. Waste Segregation and Container Specifications

Proper segregation of waste at the point of generation is critical. Different types of waste contaminated with this compound must be disposed of in designated, properly labeled containers.

Waste CategoryDescription of WasteRecommended ContainerDisposal Pathway
Bulk Chemical Waste Unused or expired solid this compound, concentrated stock solutions, and materials heavily contaminated with the compound.Black or white, leak-proof, rigid container labeled "Hazardous Waste" and "Cytotoxic."Licensed hazardous waste incineration.
Trace-Contaminated Solids Empty vials, flasks, pipette tips, and other plasticware with minimal residual contamination (less than 3% of the original volume).Yellow, puncture-resistant container labeled "Chemotherapy Waste" or "Cytotoxic Waste."Licensed hazardous waste incineration.
Trace-Contaminated Sharps Needles, syringes, and other sharp objects contaminated with this compound.Yellow, puncture-resistant, rigid container specifically designated for "Chemo Sharps."Licensed hazardous waste incineration.
Contaminated PPE Used gloves, disposable lab coats, and other contaminated personal protective equipment.Yellow chemotherapy waste bag or container.Licensed hazardous waste incineration.

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound waste.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_segregation Waste Segregation at Point of Generation cluster_decontamination Decontamination & Final Steps a Don Appropriate PPE b Identify Waste Type (Bulk, Trace Solids, Sharps, PPE) a->b Start Procedure c Select Correctly Labeled Waste Container b->c d Place Waste in Designated Container c->d e Securely Seal Waste Containers d->e f Decontaminate Work Surfaces (Detergent & Water) e->f g Doff PPE and Dispose of in Trace Waste Container f->g h Transport Sealed Containers to Hazardous Waste Accumulation Area g->h Final Step

Caption: Workflow for the safe disposal of this compound waste.

  • Preparation : Always don the required Personal Protective Equipment (PPE) before beginning any work with this compound or its associated waste.

  • Containerization : Place each type of waste into its designated, correctly colored, and clearly labeled container. Do not overfill containers.

  • Secure Containers : Ensure all waste containers are securely sealed when not in immediate use and before being moved.

  • Decontamination : After handling the compound and disposing of the waste, thoroughly decontaminate all work surfaces. Use a detergent solution followed by a rinse with water.[1]

  • PPE Disposal : Carefully remove your PPE to avoid self-contamination and dispose of it in the appropriate trace waste container.

  • Final Transport : Transport the sealed and labeled hazardous waste containers to your institution's designated hazardous waste accumulation area for collection by a licensed disposal service.

IV. Spill Management

In the event of a spill, the following emergency procedures should be enacted immediately.

Logical Relationship for Spill Response

spill Spill Occurs evacuate Evacuate and Alert Personnel spill->evacuate ppe Don Spill Response PPE evacuate->ppe contain Contain the Spill (Absorbent Pads) ppe->contain cleanup Clean the Area (Work Inward) contain->cleanup dispose Dispose of all Materials as Bulk Hazardous Waste cleanup->dispose report Report the Incident dispose->report

Caption: Emergency response procedure for a this compound spill.

  • Alert and Evacuate : Immediately alert others in the vicinity and evacuate the immediate area to prevent further exposure.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : Put on appropriate PPE, including respiratory protection and double gloves.

  • Containment : If the spill involves a liquid, cover it with an absorbent material. For a solid spill, gently cover it with damp paper towels to avoid raising dust.[2]

  • Cleanup : Working from the outside in, carefully clean the spill area.[2] All cleanup materials must be disposed of as bulk hazardous waste.

  • Decontaminate : Once the bulk of the spill is removed, decontaminate the area with a detergent and water solution.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets. Disposal of hazardous waste must be carried out in compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling Nampt-IN-10 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Nampt-IN-10 trihydrochloride, a potent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor. Given its intended use as a payload for antibody-drug conjugates (ADCs), this compound should be handled with extreme caution, following protocols for potent and cytotoxic substances.[1] The information herein is compiled to ensure the safety of laboratory personnel and the integrity of research activities.

Hazard Identification and Personal Protective Equipment (PPE)

PPE Category Specific Recommendations Rationale
Hand Protection Double-gloving with nitrile gloves. Change gloves immediately if contaminated.To prevent skin contact with the compound, which is presumed to be a skin irritant.[2]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols that can cause serious eye irritation.[2]
Respiratory Protection Use in a certified chemical fume hood. If weighing or handling powder outside of a hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is required.To prevent inhalation of the powder, which may cause respiratory irritation.[2]
Body Protection A fully buttoned lab coat with elastic cuffs. Consider a disposable gown for procedures with a high risk of contamination.To protect skin and clothing from contamination.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect against spills.

Operational Plan for Safe Handling

A systematic approach is crucial when working with potent compounds like this compound. The following step-by-step process should be followed:

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • Keep away from incompatible materials (refer to any available supplier information).

2.2. Preparation and Use:

  • Preparation: All handling of the solid compound, including weighing and reconstitution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Reconstitution: Use appropriate solvents as recommended by the supplier. Handle solutions with the same level of precaution as the solid compound.

  • Experimental Use: When using this compound in experiments, ensure that all procedures are designed to minimize the generation of aerosols and dust.

2.3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills of solid material, gently cover with an absorbent material and carefully scoop into a labeled hazardous waste container.

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Decontaminate the spill area with an appropriate cleaning agent.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, pipette tips, and vials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow and Safety Procedures

The following diagram outlines the essential workflow for safely handling this compound, emphasizing the critical steps of donning and doffing PPE.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Doffing Phase Don_Gown Don Lab Coat/Gown Don_Respirator Don Respirator (if required) Don_Gown->Don_Respirator Don_Goggles Don Goggles Don_Respirator->Don_Goggles Don_Face_Shield Don Face Shield Don_Goggles->Don_Face_Shield Don_Gloves Don Double Gloves Don_Face_Shield->Don_Gloves Work_in_Hood Work in Chemical Fume Hood Don_Gloves->Work_in_Hood Enter Handling Phase Weigh_Compound Weigh Compound Work_in_Hood->Weigh_Compound Reconstitute Reconstitute Weigh_Compound->Reconstitute Perform_Experiment Perform Experiment Reconstitute->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Complete Experiment Dispose_Waste Dispose of Hazardous Waste Decontaminate_Area->Dispose_Waste Doff_Outer_Gloves Doff Outer Gloves Dispose_Waste->Doff_Outer_Gloves Doff_Face_Shield Doff Face Shield Doff_Outer_Gloves->Doff_Face_Shield Doff_Gown Doff Gown Doff_Face_Shield->Doff_Gown Doff_Goggles Doff Goggles Doff_Gown->Doff_Goggles Doff_Respirator Doff Respirator Doff_Goggles->Doff_Respirator Doff_Inner_Gloves Doff Inner Gloves Doff_Respirator->Doff_Inner_Gloves Wash_Hands Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

Caption: Workflow for handling this compound.

Toxicity of NAMPT Inhibitors

Researchers should be aware of the potential on-target toxicities associated with NAMPT inhibitors, which have been observed in preclinical and clinical studies. These are important considerations for interpreting experimental results and understanding the potential biological effects of this compound.

Toxicity Type Observations References
Hematological Thrombocytopenia (low platelet count) has been a significant dose-limiting toxicity in clinical trials. Anemia and neutropenia are also potential risks.[3]
Cardiotoxicity Preclinical studies in rodents have shown that NAMPT inhibitors can induce cardiac toxicity, potentially leading to congestive heart failure.[4]
Retinal Toxicity Preclinical studies have suggested potential retinal toxicity as a dose-limiting side effect.[3]

It is imperative to handle this compound with the utmost care, adhering to the safety protocols outlined in this guide. By doing so, you can minimize personal exposure and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.